15(R)-Iloprost
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-GAGQTBDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), a critical endogenous mediator of vascular homeostasis. It is utilized clinically for its potent vasodilatory and anti-platelet properties in conditions such as pulmonary arterial hypertension (PAH).[1][2][3] Iloprost is commercially available as a mixture of two diastereoisomers, the 16(S) and 16(R) forms. This document focuses on the 15(R)-Iloprost epimer, which is characterized as the "unnatural" stereoisomer.[4][5] Stereochemical configuration is a critical determinant of biological activity in prostanoids, and the inversion at the C-15 position in this compound is known to significantly attenuate the agonist activity observed in its parent compound.[5] This guide will delineate the established mechanism of action of the parent compound Iloprost to provide a foundational understanding, while contextualizing the expected attenuated activity of the 15(R) epimer.
Core Mechanism of Action: Prostacyclin Receptor (IP) Agonism
The primary mechanism of action for Iloprost is its function as a potent agonist at the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR).[3][6] This interaction is the initiating event for a cascade of intracellular signaling that mediates its primary pharmacological effects. Iloprost also demonstrates a high binding affinity for the prostaglandin E1 (EP1) receptor.[4][5]
Receptor Binding and Signal Transduction
Upon binding to the IP receptor, predominantly found on vascular smooth muscle cells and platelets, Iloprost induces a conformational change in the receptor.[2][3] This activates the associated heterotrimeric G-protein, specifically stimulating the Gs alpha subunit (Gαs). The activated Gαs subunit then engages and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][7]
The resulting elevation of intracellular cAMP is the central second messenger in the Iloprost signaling pathway.[3] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets to elicit the final physiological responses.[3][7]
Physiological Consequences of IP Receptor Activation
-
Vasodilation: In vascular smooth muscle cells, activated PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[3] This prevents the phosphorylation of myosin, a requisite step for muscle contraction, leading to smooth muscle relaxation, vasodilation, and a reduction in vascular resistance.[3] This is the primary therapeutic effect in pulmonary arterial hypertension.[2]
-
Inhibition of Platelet Aggregation: Within platelets, PKA activation leads to the phosphorylation of proteins that inhibit platelet activation and aggregation, such as vasodilator-stimulated phosphoprotein (VASP).[3] This action reduces the risk of thrombosis.[2][3]
-
Anti-Fibrotic Effects: Studies have demonstrated that Iloprost can reverse established right ventricular fibrosis. It achieves this by reducing the expression of transforming growth factor (TGF)-β1-induced connective tissue growth factor (CTGF) and procollagen mRNA in a PKA-dependent manner. Furthermore, it increases the expression and activity of metalloproteinase-9 (MMP-9) and autophagy genes associated with collagen degradation.[7]
-
Cytoprotective and Anti-inflammatory Actions: The precise cytoprotective mechanisms are not fully elucidated but are proposed to involve the preservation of mitochondrial function and reduction of oxidative stress.[1][6] Iloprost has also been shown to modulate inflammatory pathways by inhibiting the activation of transcription factors like NF-κB and STAT1 in endothelial cells.[8]
The Stereochemistry of this compound
This compound is the C-15 epimer of Iloprost.[5] In prostaglandin analogs, the stereochemistry at the C-15 hydroxyl group is a well-established, critical determinant of biological potency. The natural and more active configuration is typically (S). The inversion to the (R) configuration, as seen in this compound, frequently results in a significant attenuation of biological agonist activity, often by several orders of magnitude.[5] While specific activity data for this compound is not widely reported in the literature, it is expected to be a substantially weaker agonist at the IP receptor compared to its (S) counterpart or the clinical mixture.[4][5]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| Iloprost | Human IP Receptor | 11 nM[4][5] |
| Iloprost | Human EP1 Receptor | 11 nM[4][5] |
Key Experimental Protocols
The mechanism of action of Iloprost has been elucidated through various experimental models. Below are summaries of key methodologies.
Isolated Perfused Rabbit Lung Model for Vasodilation
This ex vivo model is used to study the direct vasodilatory effects of prostanoids on the pulmonary vasculature and to investigate phenomena such as receptor desensitization.
-
Objective: To measure the change in pulmonary artery pressure (PPA) in response to Iloprost in a controlled hypertensive state.
-
Methodology:
-
Rabbit lungs are isolated and perfused with a Krebs-Henseleit buffer through the pulmonary artery at a constant flow.
-
Stable pulmonary hypertension is induced by continuous infusion of a thromboxane mimetic, such as U46619, to raise the baseline PPA.
-
Iloprost is administered either as a bolus injection, a continuous infusion into the perfusate, or via nebulization to assess its effect on the elevated PPA.
-
PPA is continuously monitored. A decrease in PPA following Iloprost administration indicates vasodilation.
-
To study desensitization, a prolonged infusion of Iloprost is administered, followed by a subsequent challenge with an Iloprost bolus to determine if the vasodilatory response is attenuated.[9][10]
-
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. This compound [shop.labclinics.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The Prostacyclin Analogue Iloprost Modulates CXCL10 in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15(R)-Iloprost: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 15(R)-Iloprost. Due to the limited availability of biological data for this specific epimer, this document also extensively covers the well-documented mechanism of action, signaling pathways, and experimental protocols for its pharmacologically active counterpart, Iloprost. This information is intended to serve as a foundational resource for researchers investigating prostanoid analogues.
Core Data Presentation
This section summarizes the key quantitative data for this compound and its parent compound, Iloprost.
| Parameter | This compound | Iloprost |
| CAS Number | 85026-51-3[1] | 78919-13-8[2] |
| Molecular Weight | 360.5 g/mol [1][3][4] | 360.5 g/mol [2] |
| Molecular Formula | C₂₂H₃₂O₄[1] | C₂₂H₃₂O₄[2] |
| Binding Affinity (Ki) | No literature reports of biological activity[4][5][6][7] | IP Receptor: 3.9 nM EP1 Receptor: 1.1 nM[8] EP2 Receptor: Very low affinity[8] EP3 Receptor: Low affinity[8] EP4 Receptor: Low affinity[8] DP1 Receptor: Very low affinity[8] FP Receptor: Low affinity[8] TP Receptor: Very low affinity[8] |
Note: this compound is the "unnatural" or inverted C-15 epimer of Iloprost. This stereochemical transformation is known to frequently attenuate the biological agonist activity of prostaglandin analogs by several orders of magnitude.[5][6][7]
Mechanism of Action and Signaling Pathways of Iloprost
Iloprost is a synthetic analogue of prostacyclin (PGI₂) that exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[9] While it is a potent activator of the IP receptor, Iloprost also exhibits binding and activation at other prostanoid receptors, notably the prostaglandin EP1 receptor.[8][10]
The primary signaling cascade initiated by Iloprost binding to the IP receptor on vascular smooth muscle cells and platelets involves the following steps:
-
Receptor Binding and Gs Protein Activation: Iloprost binds to the IP receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein.
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9]
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA activation leads to the phosphorylation of downstream targets, resulting in a decrease in intracellular calcium levels and causing vasodilation.[9] This is the primary mechanism behind its use in treating pulmonary arterial hypertension.[10][11]
-
In Platelets: PKA phosphorylates proteins that inhibit platelet activation and aggregation, contributing to its antithrombotic effects.[9]
-
Iloprost's binding to the EP1 receptor can lead to the activation of the Gq protein, which in turn activates phospholipase C, leading to an increase in intracellular calcium and potentially vasoconstriction.[8] This dual agonism may modulate its overall physiological effects.
Signaling Pathway Diagram
Caption: Iloprost signaling pathway via the IP receptor.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the biological activity of Iloprost and its analogues.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as Iloprost, for a specific prostanoid receptor.
Objective: To quantify the affinity of Iloprost for prostanoid receptors (e.g., IP, EP1) expressed in a cell line.
Materials:
-
Cell line stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells).[12]
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-Iloprost or another suitable radioligand).
-
Unlabeled Iloprost.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture the receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well filter plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled Iloprost to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled specific ligand to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Plot the percentage of specific binding against the log concentration of unlabeled Iloprost.
-
Calculate the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Hemodynamic Study in a Rat Model of Pulmonary Hypertension
This protocol describes the evaluation of the in vivo effects of Iloprost on cardiovascular parameters in a rat model of pulmonary hypertension.
Objective: To assess the impact of Iloprost on right ventricular pressure, pulmonary vascular resistance, and cardiac output in rats with induced pulmonary hypertension.
Materials:
-
Male Sprague-Dawley rats.
-
Monocrotaline (for induction of pulmonary hypertension).
-
Anesthetics (e.g., ketamine and xylazine).
-
Pressure-volume conductance catheter.
-
Doppler flow probe.
-
Iloprost solution for intravenous infusion.
-
Data acquisition system.
Methodology:
-
Induction of Pulmonary Hypertension:
-
Surgical Preparation and Instrumentation:
-
Anesthetize the rat.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Insert a pressure-volume catheter into the right ventricle via the jugular vein to measure right ventricular pressure and volume.
-
Place a Doppler flow probe around the pulmonary artery to measure blood flow.
-
-
Baseline Hemodynamic Measurements:
-
Allow the animal to stabilize after surgery.
-
Record baseline hemodynamic parameters, including right ventricular systolic and end-diastolic pressures, cardiac output, and heart rate.
-
Perform a transient inferior vena cava occlusion to obtain pressure-volume loops for the assessment of ventricular contractility (end-systolic pressure-volume relationship, ESPVR).
-
-
Iloprost Administration and Post-Treatment Measurements:
-
Data Analysis:
-
Analyze the pressure-volume loop data to determine ESPVR, a load-independent measure of contractility.
-
Calculate pulmonary vascular resistance.
-
Compare the pre- and post-Iloprost hemodynamic parameters using appropriate statistical tests.
-
In Vitro cAMP Assay in Pulmonary Smooth Muscle Cells
This protocol details the measurement of intracellular cyclic AMP (cAMP) levels in cultured pulmonary smooth muscle cells in response to Iloprost stimulation.
Objective: To determine the effect of Iloprost on cAMP production in pulmonary smooth muscle cells.
Materials:
-
Primary pulmonary smooth muscle cells.
-
Cell culture medium and supplements.
-
Iloprost.
-
Forskolin (a direct activator of adenylate cyclase, used as a positive control).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Lysis buffer.
Methodology:
-
Cell Culture and Plating:
-
Culture pulmonary smooth muscle cells in appropriate medium until they reach a desired confluency (e.g., 80-90%).
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with IBMX for a short period (e.g., 10-15 minutes) to inhibit phosphodiesterase activity.
-
Stimulate the cells with various concentrations of Iloprost or forskolin for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and adding a lysis buffer provided with the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of Iloprost to generate a dose-response curve and determine the EC₅₀ value.
-
Platelet Aggregation Assay
This protocol outlines the procedure for assessing the inhibitory effect of Iloprost on platelet aggregation in human platelet-rich plasma.
Objective: To evaluate the anti-platelet aggregation activity of Iloprost.
Materials:
-
Freshly drawn human blood from healthy volunteers.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Iloprost.
-
Platelet aggregometer.
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PPP (as 100% aggregation) and PRP (as 0% aggregation).
-
Add a sample of PRP to a cuvette with a stir bar.
-
Pre-incubate the PRP with different concentrations of Iloprost or a vehicle control for a short period.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Monitor the change in light transmittance through the sample over time as the platelets aggregate.
-
-
Data Analysis:
-
Determine the maximal percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by Iloprost compared to the vehicle control.
-
Generate a dose-response curve by plotting the percentage inhibition against the log concentration of Iloprost to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing Iloprost.
References
- 1. Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Iloprost: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a synthetic analogue of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases. A critical aspect of its pharmacology lies in its stereochemistry. Iloprost is a mixture of stereoisomers, primarily the (16S) and (16R) enantiomers, and the (4S) and (4R) diastereomers. This technical guide provides an in-depth analysis of the stereoisomerism of Iloprost, detailing the distinct biological activities of its isomers. It includes a comprehensive summary of quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This document serves as a crucial resource for researchers and professionals in drug development, offering a deeper understanding of the structure-activity relationships that govern the therapeutic effects of Iloprost.
Introduction to the Stereoisomerism of Iloprost
Iloprost is a carbacyclin derivative of prostaglandin I₂ and possesses a complex stereochemical structure with multiple chiral centers. Commercially, Iloprost is synthesized as a mixture of two diastereomeric pairs of enantiomers. The most significant stereochemical variations, in terms of biological activity, are at the C-16 and C-4 positions of the molecule.
The two primary enantiomers are the (16S)-Iloprost and (16R)-Iloprost. It has been well-established that the (16S) isomer is the more biologically active enantiomer, exhibiting significantly higher potency in its therapeutic effects.[1] Additionally, Iloprost exists as a mixture of (4S) and (4R) diastereomers, with the (4S)-isomer demonstrating greater vasodilatory potency.[2][3] This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule, which dictates its ability to bind to and activate its target receptors. Understanding the distinct pharmacological profiles of each stereoisomer is paramount for optimizing therapeutic strategies and for the development of new, more selective prostacyclin analogues.
Biological Significance of Iloprost Stereoisomers
The differential biological activity of Iloprost stereoisomers is most evident in their interactions with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). Iloprost is a non-selective agonist that primarily targets the prostacyclin receptor (IP), but also interacts with other prostanoid receptors, including the prostaglandin E₂ receptors EP₁, EP₃, and EP₄.
The (16S)-isomer of Iloprost displays a markedly higher affinity and potency for the IP receptor compared to the (16R)-isomer. This enhanced interaction with the IP receptor is the primary basis for the superior anti-platelet and vasodilatory effects of the (16S) enantiomer.[1] The binding of the (16S)-isomer to the IP receptor is more favorable, leading to a more efficient activation of downstream signaling cascades.
Quantitative Comparison of Stereoisomer Activity
The following tables summarize the available quantitative data comparing the binding affinities and functional potencies of Iloprost stereoisomers.
Table 1: Receptor Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of Iloprost Enantiomers for Platelet IP Receptors [1]
| Stereoisomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| (16S)-Iloprost | 13.4 | 665 |
| (16R)-Iloprost | 288 | 425 |
Table 2: Functional Potency of Iloprost Enantiomers on Platelet Aggregation [1]
| Stereoisomer | Relative Potency (vs. (16R)-Iloprost) |
| (16S)-Iloprost | 20-fold more potent |
| (16R)-Iloprost | 1 |
Signaling Pathways Activated by Iloprost
Iloprost exerts its cellular effects by activating distinct intracellular signaling pathways upon binding to its target prostanoid receptors. The primary signaling mechanism involves the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
IP and EP₄ Receptor Signaling (Gαs-coupled)
The IP and EP₄ receptors are coupled to the stimulatory G-protein, Gαs. Activation of these receptors by Iloprost leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4][5] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.[5]
Caption: Gαs-coupled signaling pathway of Iloprost.
EP₁ Receptor Signaling (Gαq-coupled)
The EP₁ receptor is coupled to the Gαq protein. Upon activation by Iloprost, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iloprost requires the Frizzled-9 receptor to prevent lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The "Unnatural" Epimer of Iloprost: A Technical Guide to a Research Frontier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analogue of prostacyclin (PGI2), is a cornerstone in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1][2] Its therapeutic efficacy stems from its potent vasodilatory and anti-platelet aggregation properties, mediated primarily through the activation of the prostacyclin receptor (IP receptor).[2][3] Iloprost is a complex molecule with multiple stereocenters, and it is commercially available as a mixture of the 4R and 4S diastereoisomers.[3][4] Research has demonstrated that the stereochemistry of Iloprost significantly influences its biological activity, with the 16(S)-isomer being more potent in inhibiting platelet aggregation and the 4S isomer showing greater vasodilatory effects.[5]
This technical guide focuses on the "unnatural" 15(R)-epimer of Iloprost. While the inversion of the C-15 hydroxyl group in prostaglandins is known to often attenuate biological activity, a comprehensive characterization of 15(R)-Iloprost is conspicuously absent from the scientific literature.[6][7] This document aims to consolidate the available information on Iloprost and its known isomers, highlight the knowledge gap concerning the 15(R)-epimer, and provide detailed methodologies for the key experiments required to elucidate its pharmacological profile.
Quantitative Data on Iloprost and Its Isomers
To date, quantitative biological data for the 15(R)-epimer of Iloprost is not available in published literature.[6][7] However, a substantial body of research exists for Iloprost (as a mixture of diastereomers) and its other isomers. The following tables summarize the key pharmacological parameters.
Table 1: Receptor Binding Affinities (Ki) of Iloprost at Human Prostanoid Receptors
| Receptor Subtype | Ki (nM) |
| IP | 3.9 |
| EP1 | 1.1 |
| EP2 | >1000 |
| EP3 | 155 |
| EP4 | 224 |
| DP1 | >1000 |
| FP | 141 |
| TP | >1000 |
Data sourced from a study by Whittle et al. (2012) using competition binding assays with recombinant human prostanoid receptors.[8]
Table 2: Functional Potency (EC50) of Iloprost at Human Prostanoid Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) |
| IP | cAMP Elevation | 0.37 |
| EP1 | Calcium Influx | 0.3 |
Data sourced from a study by Whittle et al. (2012).[8]
Signaling Pathways of Iloprost
Iloprost primarily exerts its effects through the activation of the Gs-coupled prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, it also interacts with other prostanoid receptors, which can lead to a more complex signaling cascade.
Caption: Iloprost signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the "unnatural" 15(R)-epimer of Iloprost. These protocols are based on established methods for studying prostacyclin analogs.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human IP receptor and other prostanoid receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the recombinant human prostanoid receptor of interest (e.g., IP, EP1, etc.).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Iloprost) to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Receptor Binding Assay.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production in cells expressing the IP receptor.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and grow to confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the increase in light transmission through a platelet suspension as aggregation occurs.
-
Pipette a known volume of PRP into a cuvette and place it in the aggregometer.
-
Add a sub-maximal concentration of a platelet agonist, such as adenosine diphosphate (ADP) or collagen.
-
Record the aggregation response.
-
In separate experiments, pre-incubate the PRP with increasing concentrations of this compound for a few minutes before adding the agonist.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation).
-
The "Unnatural" Epimer: A Call for Research
The complete absence of published biological data for this compound presents a significant gap in our understanding of the structure-activity relationships of this important class of therapeutic agents.[6][7] While it is generally assumed that the 15(R) configuration leads to a substantial loss of activity, this has not been experimentally verified for Iloprost.
The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this compound. Elucidating its receptor binding profile, functional potency, and effects on platelet aggregation will not only provide valuable insights into the molecular pharmacology of prostanoid receptors but also could potentially uncover novel therapeutic applications or lead to the design of more selective and potent prostacyclin analogs.
Future research should also focus on the stereoselective synthesis of this compound to ensure a pure compound for biological evaluation. While syntheses for other Iloprost isomers have been described, a specific and efficient route to the 15(R)-epimer needs to be developed and published.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. This compound [shop.labclinics.com]
- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
15(R)-Iloprost as a Prostacyclin Analog: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost is a potent synthetic analog of prostacyclin (PGI2) utilized in the treatment of pulmonary arterial hypertension and other vascular disorders.[1][2] As a stable structural mimic of the endogenous vasodilator and anti-platelet agent PGI2, iloprost's pharmacological activity is intrinsically linked to its stereochemistry.[1][3] This guide focuses on 15(R)-Iloprost, the "unnatural" epimer of iloprost at the C-15 position. While literature on the specific biological activity of this compound is sparse, this document provides a comprehensive overview of the core compound, iloprost, as a means to infer the expected properties and analytical approaches relevant to its 15(R) isomer.[4][5] The stereochemical configuration at C-15 is a critical determinant of biological activity in prostaglandins, and inversion to the R-configuration is known to significantly attenuate agonist properties.[4] This guide will detail the mechanism of action, signaling pathways, and relevant experimental protocols for the characterization of prostacyclin analogs, using iloprost as the primary exemplar.
Introduction to Iloprost and the Significance of Stereochemistry
Iloprost is a second-generation structural analog of PGI2, exhibiting approximately ten-fold greater potency than earlier stable analogs like carbaprostacyclin.[5] It is chemically more stable than the endogenous PGI2, which has a very short half-life.[1][2] Commercially available iloprost is a mixture of two diastereoisomers, the 16(S) and 16(R) forms, in roughly a 1:1 ratio.[6] The 16(S) isomer is reported to be significantly more potent in its vasodilatory and anti-platelet effects.[7]
Mechanism of Action and Signaling Pathway
Iloprost exerts its pharmacological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] While it is a potent IP receptor agonist, iloprost also exhibits affinity for other prostanoid receptors, including prostaglandin E receptors (EP), which may contribute to its overall pharmacological profile.[4][9]
The canonical signaling pathway activated by iloprost binding to the IP receptor is the Gs-adenylyl cyclase pathway.[10] This cascade of events leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[3][10] The subsequent phosphorylation of target proteins by PKA mediates the physiological responses to iloprost.
In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[3] In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of iloprost.[3][11]
Signaling Pathway Diagram
Caption: Iloprost signaling pathway via the IP receptor.
Quantitative Data
While specific quantitative data for this compound is unavailable, the following tables summarize the known parameters for the clinically used iloprost mixture and its individual isomers. This data provides a crucial baseline for understanding the expected properties of prostacyclin analogs.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Bmax (fmol/mg protein) | Cell/Tissue Source |
| Iloprost | Human IP | 11 | - | Recombinant |
| Iloprost | Human EP | 11 | - | Recombinant |
| 16(S)-Iloprost | Platelet IP | 13.4 | 665 | Human Platelet Membranes |
| 16(R)-Iloprost | Platelet IP | 288 | 425 | Human Platelet Membranes |
Table 2: In Vitro Potency
| Compound | Assay | EC50 / IC50 | Species/Cell Line |
| 16(S)-Iloprost | Inhibition of Collagen-induced Platelet Aggregation | ~20-fold more potent than 16(R) isomer | Human |
| Iloprost | cAMP Generation | EC50 ~30 nM | Human Pulmonary Artery Smooth Muscle Cells |
Table 3: Pharmacokinetic Parameters of Iloprost
| Parameter | Value | Route of Administration | Species |
| Half-life | 20-30 minutes | Intravenous | Human |
| Bioavailability | ~16% | Oral | Human |
| Protein Binding | ~60% (mainly albumin) | - | Human |
| Metabolism | Primarily via β-oxidation of the carboxyl side chain | - | Human |
| Major Metabolite | Tetranor-iloprost (pharmacologically inactive) | - | Human |
Data sourced from[1][9][11][13].
Experimental Protocols
Detailed methodologies are essential for the characterization of prostacyclin analogs like this compound. The following are representative protocols for key assays.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the IP receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293 cells transfected with the IP receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA protein assay).[14]
-
-
Binding Reaction:
-
In a microtiter plate, combine the cell membrane preparation with a known concentration of a radiolabeled ligand for the IP receptor (e.g., [3H]-Iloprost).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
For non-specific binding, add a high concentration of unlabeled iloprost.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate intracellular cAMP production.
Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells or NG108-15 cells) in a multi-well plate and grow to confluence.[12][15]
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[12][16]
-
Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 15 minutes) at 37°C.[12][14]
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer (e.g., ice-cold ethanol or a buffer provided in a commercial assay kit).[12]
-
Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.[17][18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PPP (100% transmission) and PRP (0% transmission).
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a short period (e.g., 2-20 minutes) at 37°C.[19]
-
Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin.[19][20]
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for characterizing prostacyclin analogs.
Conclusion
This compound, as the C-15 epimer of the potent prostacyclin analog iloprost, is predicted to have significantly attenuated biological activity. While direct experimental data for this specific isomer is lacking in the public domain, a thorough understanding of the structure-activity relationships of prostaglandins and the well-documented pharmacology of iloprost provides a strong foundation for its anticipated properties. The methodologies for receptor binding, second messenger quantification, and functional cellular assays detailed in this guide provide a robust framework for the empirical characterization of this compound and other novel prostacyclin analogs. Future research is warranted to definitively quantify the pharmacological profile of this compound and to fully elucidate the impact of C-15 stereochemistry on its interaction with prostanoid receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. This compound [shop.labclinics.com]
- 6. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 7. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iloprost [medbox.iiab.me]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Pharmacokinetics and pharmacodynamics of radio-labeled iloprost in elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gs alpha-dependent and -independent desensitisation of prostanoid IP receptor-activated adenylyl cyclase in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. A novel secreted-cAMP pathway inhibits pulmonary hypertension via a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
Potential Off-Target Effects of 15(R)-Iloprost: A Technical Guide
Disclaimer: This document provides a technical overview of the potential off-target effects of 15(R)-Iloprost. It is important to note that specific experimental data on the biological activity of this compound is largely unavailable in published literature.[1][2] The information presented herein is primarily based on the known pharmacological profile of its parent compound, Iloprost, which is a mixture of diastereoisomers. The 15(R) configuration, being the "unnatural" epimer, is generally associated with a significant attenuation of the biological activity observed with the corresponding 15(S) epimer of prostaglandin analogs.[1][2]
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension and other vascular diseases.[3][4][5] It primarily exerts its therapeutic effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that leads to vasodilation and inhibition of platelet aggregation.[3][4] However, like many prostaglandin analogs, Iloprost exhibits a degree of promiscuity, binding to and activating other prostanoid receptors, which constitutes its off-target activity.[4] This guide focuses on the potential off-target profile of this compound, extrapolated from the known interactions of Iloprost.
Quantitative Data: Receptor Binding and Functional Activity of Iloprost
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Iloprost for various human prostanoid receptors. This data provides a basis for predicting the potential off-target interactions of this compound, with the caveat that the potencies for the 15(R) epimer are expected to be considerably lower.
Table 1: Binding Affinities (Ki) of Iloprost for Human Prostanoid Receptors
| Receptor | Ki (nM) | Reference |
| EP1 | 1.1 | [6][7] |
| IP | 3.9 | [6][7] |
| FP | >100 | [6][7] |
| EP3 | ~100-300 | [6][7] |
| EP4 | ~100-300 | [6][7] |
| DP1 | >1000 | [6][7] |
| EP2 | >1000 | [6][7] |
| TP | >1000 | [6][7] |
Table 2: Functional Activity (EC50) of Iloprost at Human Prostanoid Receptors
| Receptor | Functional Assay | EC50 (nM) | Reference |
| IP | cAMP Elevation | 0.37 | [6] |
| EP1 | Calcium Influx | 0.3 | [6] |
| EP3 | cAMP Inhibition | >100 | [6] |
| EP4 | cAMP Elevation | >100 | [6] |
| DP1 | cAMP Elevation | >1000 | [6] |
| EP2 | cAMP Elevation | >1000 | [6] |
| TP | Calcium Influx | >1000 | [6] |
Potential Off-Target Signaling Pathways
Based on the binding profile of Iloprost, the most likely off-target interactions of this compound, albeit with reduced potency, would be with the EP1, EP3, and EP4 prostanoid receptors, and potentially with peroxisome proliferator-activated receptors (PPARs).
Prostaglandin EP1 Receptor Signaling
The EP1 receptor is a Gq-coupled GPCR.[8][9] Its activation by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9][10] This signaling cascade can lead to various cellular responses, including smooth muscle contraction and modulation of cell migration.[11]
Prostaglandin EP3 Receptor Signaling
The EP3 receptor is unique among the EP receptors as it primarily couples to the inhibitory G-protein, Gi.[12][13][14] Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This reduction in cAMP can counteract the effects of Gs-coupled receptors and influence various cellular processes, including the inhibition of hormone secretion and smooth muscle contraction.[12][16] Some studies also suggest that EP3 can couple to other G-proteins like Gs and G12/13, leading to more complex signaling outcomes.[13][14]
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound [shop.labclinics.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 11. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
Inactive Prostaglandin Analogs: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Role and Application of Inactive Prostaglandin Analogs in Scientific Research.
Introduction
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals.[1] As potent signaling molecules, they are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[2] Their actions are mediated through a family of G-protein coupled receptors (GPCRs), each with distinct signaling pathways and tissue distribution.[2] Given the potent and pleiotropic effects of prostaglandins, the use of appropriate controls in research is paramount to ensure the validity and specificity of experimental findings. This technical guide focuses on "inactive" prostaglandin analogs, which are critical tools for researchers to dissect the specific effects of their active counterparts.
While the term "inactive" might suggest a complete lack of biological effect, in the context of prostaglandin research, it often refers to metabolites or synthetic analogs that are significantly less potent or lack the primary biological activity of the parent prostaglandin. These compounds are invaluable as negative controls in a variety of experimental settings, helping to distinguish receptor-mediated effects from non-specific actions of the compounds or their delivery vehicles. This guide will delve into the characteristics of commonly used inactive prostaglandin analogs, provide quantitative data on their activity, detail experimental protocols for their use, and illustrate the relevant signaling pathways.
Key Inactive Prostaglandin Analogs in Research
The most commonly utilized "inactive" prostaglandin analogs are often the stable, biologically inert metabolites of highly active and unstable parent compounds. Their structural similarity, coupled with a lack of significant biological activity at the primary receptor of the parent compound, makes them ideal negative controls.
Thromboxane B2 (TXB2): The Inactive Metabolite of Thromboxane A2
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. However, it is extremely unstable, with a half-life of about 30 seconds in aqueous solution, rapidly hydrolyzing to the stable and biologically inactive Thromboxane B2 (TXB2). This inherent instability makes direct studies with TXA2 challenging. Consequently, TXB2 is widely used as a stable marker for TXA2 production in both in vitro and in vivo studies.[3] Due to its biological inactivity with respect to platelet aggregation, TXB2 serves as an excellent negative control in experiments investigating the effects of TXA2 or thromboxane receptor (TP) agonists.[4][5]
6-keto-Prostaglandin F1α (6-keto-PGF1α): The Inactive Metabolite of Prostacyclin (PGI2)
15-keto-Prostaglandin E2 (15-keto-PGE2): A Metabolite with Nuanced Activity
15-keto-Prostaglandin E2 (15-keto-PGE2) is a metabolite of the versatile prostaglandin E2 (PGE2), formed through the action of 15-hydroxyprostaglandin dehydrogenase. Initially considered biologically inactive, recent research has revealed a more complex role for this metabolite. 15-keto-PGE2 can bind to the PGE2 receptors EP2 and EP4, but it often acts as a partial or biased agonist, meaning it may not elicit the full response of PGE2 or may activate different downstream signaling pathways. This makes 15-keto-PGE2 a fascinating tool for studying the intricacies of prostaglandin signaling, though its use as a simple "inactive" control requires careful consideration of the experimental context.
Data Presentation: Quantitative Comparison of Prostaglandin Analogs
The following tables summarize the available quantitative data for the binding and functional activity of 15-keto-PGE2 compared to its parent compound, PGE2. While specific binding affinities for TXB2 and 6-keto-PGF1α at their respective primary receptors are not widely reported due to their established inactivity, their inclusion serves as a qualitative benchmark.
Table 1: Receptor Binding and Functional Activity of PGE2 and 15-keto-PGE2 at EP2 and EP4 Receptors
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| PGE2 | EP2 | HEK | cAMP Formation | EC50 | 135 pM | |
| HEK | β-catenin/TCF Luciferase | EC50 | 2.45 nM | |||
| EP4 | HEK | cAMP Formation | EC50 | 69.8 pM | ||
| HEK | β-catenin/TCF Luciferase | EC50 | 1.13 nM | |||
| 15-keto-PGE2 | EP2 | HEK | cAMP Formation | EC50 | 13.7 nM | |
| HEK | β-catenin/TCF Luciferase | EC50 | 1.17 µM | |||
| EP4 | HEK | cAMP Formation | EC50 | 426 nM | ||
| HEK | β-catenin/TCF Luciferase | EC50 | 1.13 µM |
Table 2: Qualitative Activity of TXB2 and 6-keto-PGF1α
| Analog | Parent Compound | Primary Receptor of Parent | Biological Activity at Primary Receptor | Primary Use in Research | Reference |
| Thromboxane B2 (TXB2) | Thromboxane A2 (TXA2) | Thromboxane Receptor (TP) | Inactive | Marker for TXA2 synthesis, negative control in platelet aggregation studies. | [4][3] |
| 6-keto-PGF1α | Prostacyclin (PGI2) | Prostacyclin Receptor (IP) | Inactive | Marker for PGI2 synthesis, negative control in vasodilation and anti-aggregation studies. | [6][7] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of prostaglandin analogs.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like an inactive analog) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the prostaglandin receptor of interest (e.g., EP4, TP, IP).
-
Radiolabeled prostaglandin analog (e.g., [3H]-PGE2, [3H]-U46619).
-
Unlabeled competitor compounds (inactive analog and positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ligand for the receptor to saturate all specific binding sites.
-
Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the inactive analog or other test compounds.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Measurement Assay
This assay is used to determine the functional effect of a prostaglandin analog on receptors that couple to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the prostaglandin receptor of interest (e.g., EP2, EP4, IP).
-
Prostaglandin analogs (active agonist and inactive analog).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or bioluminescent-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the active prostaglandin agonist or the inactive analog to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP detection kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of key prostaglandin receptors and a typical experimental workflow for evaluating inactive analogs.
Signaling Pathways
Prostaglandin receptors are GPCRs that couple to different G proteins, leading to distinct downstream signaling cascades.
Caption: Prostaglandin Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for using an inactive analog to validate the specificity of an active prostaglandin's effect.
Caption: Workflow for Validating Specificity with an Inactive Analog.
Conclusion
Inactive prostaglandin analogs, primarily stable metabolites of their active precursors, are indispensable tools in prostaglandin research. They serve as essential negative controls, enabling researchers to confirm that the observed biological effects are due to specific receptor-mediated signaling of the active compound and not due to off-target effects. While some metabolites, like 15-keto-PGE2, are now understood to have their own subtle biological activities, this adds another layer of complexity and opportunity for discovery in the field. A thorough understanding of the properties of these analogs, coupled with rigorous experimental design and appropriate assays, is crucial for advancing our knowledge of the multifaceted roles of prostaglandins in health and disease. This guide provides a foundational framework for the effective selection and use of inactive prostaglandin analogs in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Stable Prostacyclin Analog: A Technical Guide to the Discovery and Historical Context of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI₂) is a potent endogenous eicosanoid that plays a crucial role in vascular homeostasis through its powerful vasodilatory and anti-platelet aggregation effects. However, its therapeutic potential has been historically limited by its chemical instability and rapid in vivo degradation. This challenge spurred the development of stable prostacyclin analogs, with Iloprost emerging as a significant second-generation therapeutic agent. This technical guide provides an in-depth exploration of the discovery and historical context of Iloprost, with a specific focus on its 15(R) epimer, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its place in the evolution of prostacyclin mimetics.
Historical Context: The Quest for a Stable Prostacyclin
The discovery of prostacyclin in the 1970s opened new avenues for the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension (PAH) and peripheral vascular disease.[1][2] However, the fleeting half-life of PGI₂ necessitated the development of more stable analogs to enable practical clinical applications.[2]
In the early 1980s, researchers at Schering AG embarked on a program to synthesize chemically and metabolically stable prostacyclin analogs.[3][4][5] This effort led to the creation of Iloprost (ZK 36374), a carbacyclin derivative where the oxygen atom in the furan ring of prostacyclin is replaced by a methylene group, significantly enhancing its stability.[4][6] Iloprost was first approved in Europe in 1990 for intravenous administration for peripheral vascular disease.[4] The development of an inhaled formulation, Ventavis®, followed, receiving approval in Europe in 2003 and in the United States in 2004 for the treatment of PAH.[4]
Iloprost is synthesized as a mixture of two diastereomers at the C-16 position, the 16(S) and 16(R) epimers.[7] The commercially available formulation is an approximately 1:1 mixture of these two forms.[6] As will be detailed, the stereochemistry at this position has a profound impact on the biological activity of the molecule.
Comparative Pharmacological Profile of Iloprost Epimers
The biological activity of Iloprost is primarily mediated through its interaction with the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This second messenger cascade ultimately results in vasodilation and inhibition of platelet aggregation.
A critical aspect of Iloprost's pharmacology lies in the differential activity of its 16(S) and 16(R) diastereomers. The 15(R)-Iloprost is often referred to as the "unnatural" epimer, as the stereochemical inversion at this position generally leads to a significant attenuation of biological activity in prostaglandins.
| Parameter | 15(S)-Iloprost | This compound | Reference |
| Receptor Binding Affinity (Platelet Membranes) | [7] | ||
| Dissociation Constant (Kd) | 13.4 nM | 288 nM | [7] |
| Maximum Binding Capacity (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | [7] |
| Inhibition of Platelet Aggregation (Collagen-Induced) | ~20-fold more potent than this compound | - | [7] |
Experimental Protocols
The characterization of this compound and its comparison to the 15(S) epimer involve a series of key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Kd) and receptor density (Bmax) of the Iloprost isomers to the IP receptor.
Materials:
-
Human platelet membranes (prepared from platelet-rich plasma)
-
[³H]-Iloprost (radioligand)
-
Unlabeled 15(S)-Iloprost and this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Isolate human platelets from whole blood by centrifugation. Lyse the platelets and prepare a membrane fraction through differential centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding: To determine Kd and Bmax, incubate a fixed amount of platelet membrane protein with increasing concentrations of [³H]-Iloprost.
-
Competition Binding: To determine the affinity of the unlabeled isomers, incubate a fixed amount of platelet membrane protein and a fixed concentration of [³H]-Iloprost with increasing concentrations of unlabeled 15(S)-Iloprost or this compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine Kd, Bmax, and Ki values.
Adenylyl Cyclase Activation Assay
This assay measures the ability of the Iloprost isomers to stimulate the production of cAMP in a cell-based system.
Materials:
-
Human platelet membranes or a cell line expressing the IP receptor
-
15(S)-Iloprost and this compound
-
ATP (substrate for adenylyl cyclase)
-
[α-³²P]ATP (radiolabeled substrate)
-
cAMP standard
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM ATP, and a phosphodiesterase inhibitor like IBMX)
-
Dowex and alumina chromatography columns
-
Scintillation counter
Procedure:
-
Reaction Setup: In separate tubes, combine the platelet membranes or cell lysate with the assay buffer.
-
Stimulation: Add increasing concentrations of 15(S)-Iloprost or this compound to the respective tubes.
-
Initiation of Reaction: Start the enzymatic reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and SDS).
-
Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Elute the [³²P]cAMP from the alumina column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for each isomer, representing the concentration that produces 50% of the maximal adenylyl cyclase activation.
Platelet Aggregation Inhibition Assay
This assay assesses the potency of the Iloprost isomers in inhibiting platelet aggregation induced by agonists like collagen or ADP.
Materials:
-
Platelet-rich plasma (PRP) prepared from fresh human blood
-
Platelet agonist (e.g., collagen or ADP)
-
15(S)-Iloprost and this compound
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect fresh human blood in an anticoagulant and centrifuge at a low speed to obtain PRP.
-
Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of 15(S)-Iloprost or this compound for a short period (e.g., 2-5 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Induction of Aggregation: Add a fixed concentration of a platelet agonist (e.g., collagen) to induce platelet aggregation.
-
Monitoring Aggregation: Monitor the change in light transmission through the PRP suspension over time using the platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Determine the maximal aggregation for each concentration of the Iloprost isomer. Plot the percentage of inhibition of aggregation against the log concentration of the isomer to calculate the IC50 value, which is the concentration required to inhibit platelet aggregation by 50%.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The development of Iloprost represents a significant milestone in the therapeutic application of prostacyclin biology. By overcoming the inherent instability of the natural compound, Schering AG provided a valuable tool for the management of severe vascular disorders. The stereochemical nuances of Iloprost, particularly the markedly reduced activity of the 15(R) epimer, underscore the critical importance of stereospecificity in drug design and development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in the field of prostanoid pharmacology and drug discovery. Further investigation into the specific contributions of each epimer to the overall clinical effect of the racemic mixture may yet yield deeper insights into the intricate pharmacology of this important therapeutic agent.
References
- 1. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. How It Really Happened‐the Development of Inhaled Iloprost for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Iloprost (ZK 36 374), a novel prostacyclin analogue, on ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of iloprost (ZK 36374), a prostacyclin derivative, on platelet function after ischaemic exercise in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the chemical synthesis and purification of 15(R)-Iloprost, a stereoisomer of the potent prostacyclin analog, Iloprost. While the 16(S)-isoform of Iloprost is the biologically more active component, the synthesis and isolation of the 15(R)-isomer are crucial for comprehensive pharmacological studies and for use as a reference standard. These protocols outline a stereocontrolled synthetic approach, adapted from established methods for Iloprost synthesis, and detail purification procedures, including preparative high-performance liquid chromatography (HPLC) for the separation of diastereomers. Additionally, the well-established signaling pathway of Iloprost is illustrated to provide context for its biological activity.
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension and peripheral vascular disease. It is a potent vasodilator and inhibitor of platelet aggregation. Iloprost has multiple stereocenters, and its biological activity is highly dependent on its stereochemistry. The commercially available drug is a mixture of the 16(R) and 16(S) diastereomers. The 15-hydroxyl group is another critical stereocenter, with the 15(S) configuration being associated with higher biological activity. The 15(R)-epimer, while less active, is essential for in-depth structure-activity relationship (SAR) studies and as an analytical standard for impurity profiling.
This application note provides a detailed, albeit adapted, protocol for the synthesis of this compound, based on the well-documented synthesis of its epimers. Furthermore, a comprehensive purification protocol for the isolation of the 15(R)-diastereomer is presented, along with a summary of the key signaling pathway of Iloprost.
Signaling Pathway of Iloprost
Iloprost exerts its pharmacological effects by mimicking the action of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells and platelets. This binding event initiates a signaling cascade that leads to vasodilation and the inhibition of platelet aggregation.
Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.
Synthesis of this compound: An Adapted Protocol
The following multi-step synthesis is adapted from established procedures for Iloprost and its analogs. A key step in achieving the desired 15(R) stereochemistry is the stereoselective reduction of a ketone precursor. While specific reducing agents can favor the formation of the 15(S)-epimer, alternative reagents or conditions can be employed to produce a mixture of epimers, which can then be separated, or in some cases, favor the 15(R) product. This protocol outlines a general and plausible route.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol (Adapted)
Step 1: Synthesis of the Bicyclic Enone Intermediate
This protocol assumes the availability of a suitable bicyclic ketone precursor, which can be synthesized from Corey lactone in several steps as described in the literature.
-
Alkylation of the Bicyclic Ketone: To a solution of the bicyclic ketone in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA). After stirring for 30-60 minutes, add the ω-side chain precursor (e.g., a vinyl stannane or a vinyl iodide). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enone intermediate.
Step 2: Stereoselective Reduction of the Enone
This is a critical step for establishing the 15-hydroxyl stereocenter. To obtain the 15(R)-isomer, a reducing agent that provides a mixture of 15(R) and 15(S) alcohols is often used, followed by separation.
-
Reduction: Dissolve the enone intermediate in a suitable solvent (e.g., methanol or a mixture of THF and methanol) and cool to -78 °C. Add a reducing agent such as sodium borohydride. Stir the reaction at this temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield a diastereomeric mixture of the 15(R) and 15(S) alcohols.
Step 3: Introduction of the α-Side Chain and Final Steps
-
Wittig or Horner-Wadsworth-Emmons Reaction: The α-side chain is typically introduced via a Wittig or Horner-Wadsworth-Emmons reaction on the ketone functionality of the bicyclic core (after appropriate protection of the hydroxyl groups).
-
Deprotection: In the final steps, all protecting groups are removed under appropriate conditions to yield the crude this compound (after separation of the 15-epimers).
Purification Protocol for this compound
Purification is critical to isolate the 15(R)-diastereomer from the 15(S)-epimer and other impurities. Preparative HPLC is the method of choice for this separation.
Purification Workflow
Caption: Workflow for the purification of this compound.
Preparative Chiral HPLC Protocol
The separation of the 15(R) and 15(S) diastereomers of Iloprost can be achieved using a chiral stationary phase. Polysaccharide-based chiral columns are often effective for separating prostaglandin isomers.
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A chiral stationary phase column, such as a Daicel Chiralcel® OJ-H or a similar column with a cellulose or amylose-based selector.
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best resolution and run time.
-
Detection: UV detection at a wavelength where Iloprost has significant absorbance (e.g., ~210 nm).
Procedure:
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase.
-
Equilibration: Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the elution with the optimized mobile phase.
-
Fraction Collection: Collect fractions as the two diastereomers elute from the column. The elution order of the 15(R) and 15(S) isomers will need to be determined by analytical methods.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the purity of each isomer.
-
Pooling and Concentration: Pool the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Summary of Synthetic Step Yields (Hypothetical)
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Side-chain Addition | Bicyclic Ketone | Enone Intermediate | 75 |
| 2 | Stereoselective Reduction | Enone Intermediate | 15(R/S)-Hydroxy Intermediate | 90 |
| 3 | Final Steps & Deprotection | 15(R)-Hydroxy Intermediate | This compound (crude) | 60 |
| Overall | Bicyclic Ketone | This compound (crude) | ~40 |
Table 2: Purification of this compound by Preparative HPLC (Hypothetical)
| Parameter | Value |
| Column | Chiralcel® OJ-H (20 x 250 mm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Sample Load | 100 mg of crude mixture |
| Retention Time (15(S)-Iloprost) | ~25 min |
| Retention Time (this compound) | ~30 min |
| Recovery of this compound | >90% |
| Purity of this compound | >98% (by analytical HPLC) |
| Diastereomeric Excess | >99% de |
Conclusion
The synthesis and purification of this compound are challenging but achievable through a combination of stereoselective synthetic methods and high-resolution preparative chiral chromatography. The protocols provided in this application note offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The successful isolation of pure this compound will enable further investigation into the structure-activity relationships of Iloprost and its analogs, contributing to the development of more effective and selective therapeutic agents.
Application Note: Chiral Separation of Iloprost Epimers by High-Performance Liquid Chromatography (HPLC)
Abstract
Iloprost, a synthetic analog of prostacyclin PGI2, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1] It is commercially available as a mixture of two diastereomers, the (16R)- and (16S)-epimers. The pharmacological activity of these epimers can differ significantly, making their separation and quantification crucial for drug development, quality control, and clinical research. This application note presents a detailed protocol for the chiral separation of Iloprost epimers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The described method is adapted from established procedures for the separation of structurally related prostaglandins and is designed to provide a robust and reproducible separation of the Iloprost epimers.
Introduction
Iloprost is a stable synthetic analog of prostacyclin, administered as a racemate of two epimers.[1] The stereochemistry of drug molecules can have a profound impact on their pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual epimers of Iloprost is of significant interest to researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the separation of stereoisomers.[2][3] This application note provides a comprehensive methodology for the chiral separation of Iloprost epimers, offering a valuable tool for the analysis of this important therapeutic agent.
Experimental
This section details the proposed materials and methods for the chiral separation of Iloprost epimers by HPLC. The method is based on the successful separation of other prostaglandin analogs.[4][5]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended due to its broad applicability for prostaglandin separations. A suitable column would be a Chiralcel OJ-RH (3 µm, 2.1 x 150 mm) or a similar amylose or cellulose-based column.
-
Chemicals and Reagents:
-
Iloprost standard (racemic mixture)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
2.2. Chromatographic Conditions
The following chromatographic conditions are proposed for the separation of Iloprost epimers. Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Stationary Phase | Chiralcel OJ-RH (3 µm, 2.1 x 150 mm) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve Iloprost standard in the mobile phase to a concentration of 1 mg/mL. |
Table 1: Proposed HPLC Conditions for Chiral Separation of Iloprost Epimers
Results and Discussion
While a specific chromatogram for Iloprost separation using this exact method is not available in the literature, based on separations of similar prostaglandins, a baseline resolution of the two epimers is expected. The elution order of the (16R)- and (16S)-epimers would need to be determined empirically, for instance, by using enriched standards of each epimer if available.
3.1. Expected Performance
The performance of the chiral separation can be evaluated using several key parameters. The following table provides expected or target values for a successful separation.
| Parameter | Target Value |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Retention Time (tR1) | ~ 8 - 12 min |
| Retention Time (tR2) | ~ 10 - 15 min |
Table 2: Expected Chromatographic Performance Parameters
Detailed Protocol
This section provides a step-by-step protocol for performing the chiral separation of Iloprost epimers.
4.1. Mobile Phase Preparation
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of deionized water.
-
Carefully add 1 mL of formic acid to the water.
-
Combine the acetonitrile and the acidified water in a suitable container.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
4.2. Sample Preparation
-
Accurately weigh approximately 1 mg of the Iloprost standard.
-
Dissolve the standard in 1 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
4.3. HPLC System Setup and Operation
-
Equilibrate the Chiralcel OJ-RH column with the mobile phase at a flow rate of 0.2 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 5 µL of the prepared Iloprost sample.
-
Run the analysis for a sufficient time to allow for the elution of both epimers.
-
Integrate the peaks and calculate the resolution, tailing factor, and theoretical plates.
Visualization of Workflow and Signaling Pathway
5.1. Experimental Workflow
The following diagram illustrates the experimental workflow for the chiral separation of Iloprost epimers.
Caption: Experimental workflow for HPLC chiral separation of Iloprost.
5.2. Iloprost Signaling Pathway
Iloprost exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The diagram below outlines the key steps in the Iloprost signaling pathway leading to vasodilation.
References
Application Notes and Protocols: Preparation of 15(R)-Iloprost Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloprost is a synthetic analog of prostacyclin (PGI₂), known for its potent vasodilatory and antiplatelet properties.[1] It is widely used in research and clinical settings for conditions like pulmonary arterial hypertension.[2][3] 15(R)-Iloprost is the C-15 epimer of iloprost.[4] Proper preparation, handling, and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions due to its ability to dissolve a wide range of organic molecules.[4][5][6]
These application notes provide a detailed protocol for the preparation, storage, and use of a this compound stock solution in DMSO.
Quantitative Data Summary
This table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₂H₃₂O₄ | [4] |
| Molecular Weight | 360.5 g/mol | [3][4] |
| Solubility in DMSO | 25 mg/mL | [4][6] |
| Other Solubilities | Ethanol: 30 mg/mL; DMF: 25-30 mg/mL; PBS (pH 7.2): 0.5-1 mg/mL | [4][5][6] |
| Recommended Storage | Powder: -20°C. In Solvent: -80°C for long-term, -20°C for short-term. | [5][6][7] |
| Stability | ≥ 2 years at -20°C (as supplied). Avoid repeated freeze-thaw cycles in DMSO. | [5][6][7] |
Experimental Protocols
Materials and Equipment
-
This compound (solid form or as supplied in a solvent)
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated precision balance (if starting from solid)
-
Sterile serological pipettes and/or calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Source of dry nitrogen gas (if solvent evaporation is needed)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound should be handled as a potentially hazardous substance.[5][8]
-
Perform all manipulations in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[5]
-
Wash hands thoroughly after handling the compound.[5]
Protocol for Preparing a 10 mg/mL Stock Solution
This protocol assumes the starting material is a neat oil or solid. If this compound is supplied in a solvent like methyl acetate, proceed to Step 3a .
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Evaporation (if applicable): If the compound is supplied in a solvent (e.g., methyl acetate), evaporate the solvent under a gentle stream of dry nitrogen gas until a neat oil or solid remains.[5][8] Proceed immediately to the next step to prevent degradation.
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound. For 10 mg of compound to make a 10 mg/mL solution, add 1.0 mL of DMSO.
-
Cap the vial securely.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming or brief sonication can be used if dissolution is difficult, but avoid overheating.
-
-
Storage:
-
For optimal stability, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or cryotubes.[7] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[7]
-
Protocol for Preparing Working Solutions for Cell-Based Assays
It is crucial to minimize the final concentration of DMSO in the experimental medium, as it can be toxic to cells at concentrations above 0.5%.[7]
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your cell culture medium or experimental buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.[7]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium or buffer without the compound. This is essential to distinguish the effects of the compound from those of the solvent.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your specific cell line (typically ≤0.1% to 0.5%).
-
Use Immediately: It is recommended to use aqueous working solutions immediately, as Iloprost is less stable in aqueous buffers. Do not store aqueous solutions for more than one day.[5][8]
Visualizations
Iloprost Signaling Pathway
Iloprost acts as a prostacyclin analog, primarily activating the IP receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade through adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which mediates downstream effects like vasodilation and inhibition of platelet aggregation.[1][9][10]
Caption: Simplified signaling pathway of Iloprost via the IP receptor.
Experimental Workflow
The following diagram illustrates a standard workflow for using a this compound DMSO stock solution in a typical in vitro experiment.
Caption: General workflow for preparing and using this compound solutions.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of 15(R)-Iloprost in Phosphate-Buffered Saline (PBS) for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Iloprost is a stable, synthetic analog of prostacyclin (PGI2) used in treating conditions like pulmonary arterial hypertension.[1][2][3] It exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cAMP levels.[4][5][6] 15(R)-Iloprost is the unnatural C-15 epimer of Iloprost.[7] While this inversion often reduces biological activity in prostaglandins, understanding its properties is crucial for comprehensive research.[7] The stability of any compound in an assay buffer is paramount for generating reliable and reproducible in vitro data. This document provides detailed protocols for the preparation of this compound solutions in Phosphate-Buffered Saline (PBS) and for assessing its stability under typical laboratory conditions.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Formal Name | (5E)-5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]-pentanoic acid | [7] |
| CAS Number | 85026-51-3 | [7] |
| Molecular Formula | C₂₂H₃₂O₄ | [7] |
| Formula Weight | 360.5 g/mol | [7] |
| Purity | ≥97% | [7] |
| Formulation | Typically supplied as a solution in methyl acetate (e.g., 5 mg/ml) | [7] |
| Solubility (PBS, pH 7.2) | Approx. 0.5 mg/ml | [7] |
| Solubility (Organic) | DMSO: ~25 mg/ml; Ethanol: ~30 mg/ml | [7] |
Mechanism of Action & Signaling Pathway
Iloprost, the parent compound, is a potent vasodilator and inhibitor of platelet aggregation.[4][8] It primarily binds to the IP receptor, activating a Gs-alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[4][6] PKA activation leads to downstream effects that mediate vasodilation and inhibit platelet function.[4] Iloprost can also interact with other prostanoid receptors, such as EP1 and EP3, which may contribute to its overall biological profile.[9][10]
Caption: Iloprost signaling via the IP receptor to increase cAMP levels.
Protocols for Solution Preparation
Given that prostacyclin analogs can be unstable in aqueous solutions, proper preparation is critical.[3][11] Product suppliers often recommend not storing aqueous solutions of Iloprost for more than one day.[9]
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage.
-
Materials:
-
This compound in methyl acetate (or other shipping solvent).
-
Anhydrous, inert gas (e.g., Nitrogen or Argon).
-
High-purity Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Amber, screw-cap glass vials.
-
-
Procedure: a. Transfer a known volume of the supplier's this compound solution to a clean glass vial. b. Under a gentle stream of inert gas, carefully evaporate the shipping solvent (e.g., methyl acetate) until a thin film or residue remains. Avoid overheating. c. Immediately add the desired volume of high-purity DMSO or ethanol to dissolve the residue. For example, to create a 10 mg/ml stock, add 100 µL of DMSO to 1 mg of this compound. d. Vortex gently until fully dissolved. e. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles. f. Store aliquots at -20°C or -80°C. The compound is reported to be stable for at least two years when stored under these conditions.[7]
Protocol 2: Preparation of a Working Solution in PBS
-
Objective: To prepare a final working solution of this compound in PBS for immediate use in in vitro assays.
-
Materials:
-
This compound stock solution (from Protocol 1).
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Sterile polypropylene tubes.
-
-
Procedure: a. Prepare Fresh Daily: Due to limited stability in aqueous buffers, working solutions should be prepared immediately before each experiment.[9] b. Thaw one aliquot of the this compound stock solution. c. Perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of PBS to create an intermediate concentration. Note: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1%) to avoid vehicle effects. d. Further dilute the intermediate solution into the final volume of PBS to achieve the desired working concentration for your assay. e. Vortex gently to mix. Keep the solution on ice until it is added to the assay plate. f. Discard any unused aqueous working solution at the end of the day.[12]
Stability Assessment Protocol
It is highly recommended that researchers validate the stability of this compound under their specific experimental conditions (e.g., temperature, specific media). The primary degradation pathways for prostacyclins in aqueous solutions can include hydrolysis and oxidation.[11][13]
Caption: Experimental workflow for assessing the stability of this compound.
Protocol 3: HPLC-Based Stability Assessment
-
Objective: To quantify the concentration of this compound in PBS over time using High-Performance Liquid Chromatography (HPLC).[14][15]
-
Materials:
-
This compound working solution in PBS.
-
HPLC system with UV detector.
-
C18 reverse-phase HPLC column.
-
HPLC-grade acetonitrile and water.
-
Buffer salts (e.g., phosphate or acetate) for the mobile phase.
-
Autosampler vials.
-
-
Procedure: a. Prepare a fresh working solution of this compound in PBS at a known concentration (e.g., 10 µg/mL). b. Immediately transfer an aliquot to an autosampler vial for the T=0 timepoint. c. Aliquot the remaining solution into several tubes and incubate them under the desired conditions (e.g., 37°C incubator, 25°C benchtop, 4°C refrigerator). Protect samples from light by using amber tubes or wrapping them in foil. d. At each scheduled time point (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and immediately transfer it to an autosampler vial. e. If not analyzing immediately, freeze all samples at -80°C to halt degradation. Analyze all samples together in a single run to minimize analytical variability.
-
Suggested HPLC Method (must be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Buffered water (e.g., 20 mM potassium phosphate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for the chromophore.
-
Injection Volume: 20-50 µL.
-
-
Data Analysis: a. Integrate the peak area of the this compound peak at each time point. b. Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100 c. Plot % Remaining versus Time to visualize the degradation profile. A common threshold for stability is retaining ≥90% of the initial concentration.
Summary of Stability & Storage Data
The following tables summarize the recommended storage conditions and provide a template for presenting stability data.
Table 1: Recommended Storage Conditions
| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Shipping Stock | Methyl Acetate | As supplied | -20°C | Per manufacturer |
| Master Stock | DMSO or Ethanol | High (e.g., 1-10 mg/ml) | -20°C or -80°C | ≥ 2 years[7] |
| Working Solution | PBS (pH 7.2) | Assay-dependent | 4°C (on ice) | Prepare fresh, use immediately, discard after 1 day[9] |
Table 2: Example Stability Data Presentation (Hypothetical Data at 37°C)
| Time (Hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,540,000 | 100% |
| 2 | 1,495,000 | 97.1% |
| 4 | 1,412,000 | 91.7% |
| 8 | 1,305,000 | 84.7% |
| 24 | 980,000 | 63.6% |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nn.nhs.scot [nn.nhs.scot]
- 13. Stability of prostacyclin analogues: an unusual lack of reactivity in acid-catalyzed alkene hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 15(R)-Iloprost as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a stable synthetic analog of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet aggregating properties.[1][2] These effects are primarily mediated through its agonistic activity on the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Iloprost is a stereoisomeric mixture, and its biological activity is critically dependent on the specific stereochemistry at carbon 15. The (15S)-isoform is the biologically active component, while the (15R)-epimer, 15(R)-Iloprost, is considered its "unnatural" and biologically inert counterpart.[3][4] This dramatic difference in activity makes this compound an ideal negative control for experiments investigating the effects of Iloprost, ensuring that observed effects are specific to IP receptor activation and not due to off-target or non-specific chemical properties.
Principle of Use as a Negative Control
The core principle behind using this compound as a negative control lies in the stereoselectivity of the IP receptor. The three-dimensional structure of the receptor's binding pocket is configured to specifically recognize and be activated by the (15S)-hydroxyl group of Iloprost. The inversion of this stereocenter to the (15R)-configuration drastically reduces the molecule's ability to bind to and activate the receptor.[5] Consequently, this compound is expected to have significantly attenuated or negligible biological activity in assays where Iloprost is potent.[3][4] By including this compound in an experimental design, researchers can differentiate between specific receptor-mediated events and non-specific effects of the compound's general structure.
Figure 1. Logical diagram illustrating the differential effects of Iloprost and this compound.
Data Presentation: Comparative Activity of Iloprost Isomers
The following table summarizes the quantitative differences in binding affinity and biological potency between the active (S) and inactive (R) epimers of Iloprost. This data highlights the significant attenuation of activity in the 15(R) form, substantiating its use as a negative control.
| Parameter | 15(S)-Iloprost (Active) | This compound (Inactive Control) | Fold Difference (S vs R) | Reference |
| Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5x lower affinity | [5] |
| Inhibition of Platelet Aggregation | Potent Inhibitor | ~20x less potent | 20x | [5] |
| Association Rate with Receptor | 0.036 s⁻¹ | 0.001 s⁻¹ | 36x slower | [5] |
Note: The referenced study uses the 16(S) and 16(R) nomenclature, which corresponds to the 15(S) and 15(R) stereochemistry that dictates biological activity.
Signaling Pathway
Iloprost exerts its effects by activating the Gs-alpha subunit of the IP receptor, leading to a signaling cascade that results in vasodilation and inhibition of platelet aggregation. This compound fails to initiate this cascade effectively.
Figure 2. Signaling cascade initiated by Iloprost and blocked by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays where this compound can be used as a negative control alongside the active Iloprost.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol assesses the ability of Iloprost to inhibit platelet aggregation induced by an agonist like ADP, while this compound should show minimal to no inhibition.
Materials:
-
Human whole blood or platelet-rich plasma (PRP)
-
Agonist: Adenosine Diphosphate (ADP) solution (e.g., 10 µM final concentration)
-
Iloprost (15S-epimer) stock solution
-
This compound stock solution
-
Vehicle control (e.g., saline or DMSO)
-
Saline or appropriate buffer
-
Platelet aggregometer and cuvettes with stir bars
Procedure:
-
PRP Preparation: Collect fresh human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP, obtained by centrifuging the remaining blood at a higher speed, e.g., 2000 x g for 10 minutes) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Assay Setup:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Incubate the cuvettes at 37°C for 5 minutes in the aggregometer wells.
-
-
Treatment:
-
Add vehicle, Iloprost, or this compound at desired final concentrations to the PRP.
-
Incubate for a specified pre-incubation time (e.g., 2-5 minutes).
-
-
Induce Aggregation: Add the platelet agonist (e.g., ADP) to the cuvettes to induce aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes using the aggregometer software. The increase in light transmission corresponds to platelet aggregation.
-
Analysis: Compare the percentage of aggregation inhibition by Iloprost to that of this compound and the vehicle control.
Figure 3. Experimental workflow for the in vitro platelet aggregation assay.
Protocol 2: cAMP Measurement Assay in Cultured Cells
This protocol measures the accumulation of intracellular cAMP in response to IP receptor activation. Iloprost should induce a robust increase in cAMP, while this compound should have little to no effect.
Materials:
-
Cell line expressing the human IP receptor (e.g., HEK293-IP)
-
Cell culture medium and supplements
-
Iloprost (15S-epimer) stock solution
-
This compound stock solution
-
Vehicle control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the IP receptor-expressing cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and allow it to equilibrate for 10-15 minutes at 37°C.
-
Add various concentrations of Iloprost, this compound, or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves competitive binding with a labeled cAMP tracer.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., for fluorescence, luminescence, or absorbance).
-
Analysis: Generate dose-response curves for Iloprost and this compound. Calculate the EC₅₀ value for Iloprost and confirm the lack of significant response for this compound.
Figure 4. Experimental workflow for the intracellular cAMP measurement assay.
Conclusion
This compound serves as an essential tool for researchers studying the pharmacology of prostacyclin analogs. Its profound lack of biological activity compared to its (15S)-epimer makes it the definitive negative control for validating the specificity of Iloprost-induced effects. By incorporating this compound into experimental designs, scientists can ensure the rigor and accuracy of their findings, confidently attributing observed biological responses to the specific activation of the IP receptor pathway.
References
Application Notes and Protocols for Studying Prostacyclin Receptor Stereospecificity using 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a stable synthetic analog of prostacyclin (PGI2) and a potent vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the prostacyclin receptor (IP receptor).[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is crucial in various physiological processes, including cardiovascular homeostasis.[3][4][5]
The biological activity of prostaglandins and their analogs is often highly dependent on their stereochemistry. Iloprost itself is commercially available as a mixture of two diastereomers at the C-16 position, the 16(S) and 16(R) isomers.[1] Studies have demonstrated a significant difference in the biological activity and receptor binding affinity between these two isomers, with the 16(S) isomer being substantially more potent.[1]
This application note focuses on the use of 15(R)-Iloprost , the "unnatural" epimer with an inverted stereocenter at the C-15 position, as a tool to investigate the stereospecificity of the prostacyclin receptor. It is a common observation in prostaglandin pharmacology that the C-15 hydroxyl group in the (S) configuration is critical for potent biological activity, and inversion to the (R) configuration often leads to a dramatic reduction in agonist activity.[6][7] While specific biological activity data for this compound is not extensively reported in the literature, its use in comparative studies with the biologically active 15(S) form (found in potent Iloprost isomers) can provide valuable insights into the structural requirements for IP receptor binding and activation.
These notes provide detailed protocols for key experiments—receptor binding assays and functional adenylyl cyclase activation assays—to quantify and compare the pharmacological properties of this compound and its 15(S)-epimer at the human prostacyclin receptor.
Data Presentation
The following tables summarize the expected and known quantitative data for Iloprost stereoisomers, highlighting the importance of stereochemistry in receptor interaction and functional activity. These tables are structured to facilitate a direct comparison between the isomers.
Table 1: Prostacyclin Receptor Binding Affinity of Iloprost Stereoisomers
| Compound | Stereochemistry | Receptor Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 16(S)-Iloprost | 15(S), 16(S) | Platelet Membranes | [3H]-Iloprost | 13.4 | 665 | [1] |
| 16(R)-Iloprost | 15(S), 16(R) | Platelet Membranes | [3H]-Iloprost | 288 | 425 | [1] |
| This compound | 15(R) | - | - | To be determined | To be determined | - |
Data for this compound is not currently available in the cited literature and would be the subject of the experimental protocols outlined below.
Table 2: Functional Potency of Iloprost Stereoisomers in Platelet Aggregation Inhibition
| Compound | Stereochemistry | Assay | Potency Metric | Value | Reference |
| 16(S)-Iloprost | 15(S), 16(S) | Collagen-induced platelet aggregation | Relative Potency | ~20-fold more potent than 16(R)-Iloprost | [1] |
| 16(R)-Iloprost | 15(S), 16(R) | Collagen-induced platelet aggregation | Relative Potency | - | [1] |
| This compound | 15(R) | Adenylyl Cyclase Activation | EC50 | To be determined | - |
Functional potency of this compound in a cell-based assay would be determined using the protocols provided.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Prostacyclin receptor signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing IP receptor stereospecificity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and 15(S)-Iloprost for the human prostacyclin (IP) receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
[3H]-Iloprost (Radioligand).
-
This compound and 15(S)-Iloprost (unlabeled competing ligands).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes from IP receptor-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension (typically 10-50 µg protein), 50 µL of [3H]-Iloprost (at a final concentration near its Kd, e.g., 3-10 nM), and 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-Iloprost, and 50 µL of a high concentration of unlabeled 15(S)-Iloprost (e.g., 10 µM).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-Iloprost, and 50 µL of serial dilutions of the competing ligand (this compound or 15(S)-Iloprost). A typical concentration range would be from 10-12 M to 10-5 M.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competing ligand concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value for each competing ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Adenylyl Cyclase Activation Assay (cAMP Measurement)
Objective: To determine the functional potency (EC50) and efficacy of this compound and 15(S)-Iloprost in activating the IP receptor and stimulating cAMP production.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
This compound and 15(S)-Iloprost.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Cell culture plates (e.g., 384-well or 96-well, depending on the detection kit).
Procedure:
-
Cell Culture: Seed the IP receptor-expressing cells into the appropriate cell culture plates and grow to 80-90% confluency.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS or serum-free medium.
-
Ligand Preparation: Prepare serial dilutions of this compound and 15(S)-Iloprost in Stimulation Buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
Stimulation: Add the prepared ligand dilutions to the cells. Include a vehicle control (Stimulation Buffer only) to determine the basal cAMP level.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw data (e.g., fluorescence ratio, absorbance) to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for each compound.
-
Compare the EC50 and Emax values of this compound to those of 15(S)-Iloprost to quantify the stereospecificity of receptor activation.
-
Conclusion
The significant differences in binding affinity and biological activity observed between the 16(S) and 16(R) isomers of Iloprost underscore the high degree of stereospecificity of the prostacyclin receptor.[1] By employing the detailed protocols provided in this application note, researchers can systematically investigate the pharmacological profile of this compound. It is hypothesized that the 15(R) configuration will result in a substantial reduction in both binding affinity and functional potency at the IP receptor compared to its 15(S) counterpart. The quantitative data generated from these experiments will provide a deeper understanding of the molecular interactions between prostacyclin analogs and the IP receptor, which is critical for the rational design of novel and more selective therapeutic agents targeting this important signaling pathway.
References
- 1. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [shop.labclinics.com]
- 7. This compound () for sale [vulcanchem.com]
Application Notes and Protocols for In Vitro Assay Development of Novel Prostacyclin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostacyclin (PGI₂) is a critical lipid mediator that exerts potent vasodilatory and anti-platelet aggregatory effects, primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor).[1][2] Novel prostacyclin analogs are continuously being developed to treat various cardiovascular and pulmonary conditions, including pulmonary arterial hypertension (PAH).[3][4][5][6][7] This document provides detailed application notes and protocols for the in vitro characterization of these novel analogs.
The assays described herein are designed to assess the fundamental pharmacological properties of new chemical entities targeting the prostacyclin pathway. These include receptor binding affinity, potency and efficacy in second messenger signaling, and functional effects on platelet aggregation.
Prostacyclin Signaling Pathway
Prostacyclin and its analogs mediate their effects by binding to the IP receptor, a Gs-coupled receptor.[1][8] This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][9][10] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet activation.[8][10]
Caption: Prostacyclin signaling pathway.
Experimental Protocols
Radioligand Binding Assay for IP Receptor
This assay determines the binding affinity (Ki) of novel prostacyclin analogs for the IP receptor.[11][12] It is a competitive binding assay where the novel compound competes with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., 10 µM Iloprost) for non-specific binding.
-
50 µL of various concentrations of the novel prostacyclin analog.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost, typically at its Kd concentration).
-
100 µL of the prepared membrane suspension (containing 10-50 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the novel analog.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Second Messenger Assay
This assay measures the ability of novel prostacyclin analogs to stimulate the production of intracellular cAMP, thus determining their potency (EC₅₀) and efficacy (Eₘₐₓ).[9][13][14][15][16]
Protocol:
-
Cell Culture and Plating:
-
Use a cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293-IP).
-
Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add various concentrations of the novel prostacyclin analog or a reference agonist (e.g., Iloprost).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Quantify the intracellular cAMP levels using a competitive immunoassay format, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Fluorescence Polarization (FP)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the analog concentration.
-
Determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) using non-linear regression (sigmoidal dose-response curve).
-
Caption: cAMP Second Messenger Assay Workflow.
Platelet Aggregation Assay
This functional assay assesses the ability of novel prostacyclin analogs to inhibit platelet aggregation induced by various agonists.[17][18][19][20][21]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Place a cuvette with PRP in the heating block of the aggregometer at 37°C.
-
Add the novel prostacyclin analog at various concentrations and incubate for 1-5 minutes.
-
Add a platelet agonist such as adenosine diphosphate (ADP), arachidonic acid (AA), or collagen to induce aggregation.
-
Monitor the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
Plot the percentage of inhibition of aggregation against the logarithm of the analog concentration.
-
Determine the IC₅₀ value, which is the concentration of the analog that causes 50% inhibition of agonist-induced platelet aggregation.
-
Caption: Platelet Aggregation Assay Workflow.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison of novel prostacyclin analogs with a reference compound (e.g., Iloprost).
Table 1: Receptor Binding Affinity of Novel Prostacyclin Analogs
| Compound | Ki (nM) for IP Receptor |
| Reference (Iloprost) | 5.2 ± 0.8 |
| Analog A | 3.5 ± 0.5 |
| Analog B | 10.1 ± 1.2 |
| Analog C | 25.6 ± 3.1 |
Table 2: Potency and Efficacy in cAMP Production
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Iloprost) |
| Reference (Iloprost) | 1.8 ± 0.3 | 100 |
| Analog A | 2.5 ± 0.4 | 98 |
| Analog B | 8.9 ± 1.1 | 85 |
| Analog C | 35.2 ± 4.5 | 60 |
Table 3: Inhibition of Platelet Aggregation (ADP-induced)
| Compound | IC₅₀ (nM) |
| Reference (Iloprost) | 0.5 ± 0.1 |
| Analog A | 0.8 ± 0.2 |
| Analog B | 4.2 ± 0.7 |
| Analog C | 15.8 ± 2.3 |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the initial characterization of novel prostacyclin analogs. By systematically evaluating receptor binding, second messenger signaling, and functional platelet responses, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. aph [aph.kglmeridian.com]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
Application Notes and Protocols for Testing Prostacyclin Analog Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) is a potent endogenous vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. Its synthetic analogs are critical therapeutic agents, particularly in the management of pulmonary arterial hypertension (PAH). The evaluation of novel prostacyclin analogs requires robust and reproducible animal models that can accurately predict their pharmacological activity. These application notes provide detailed protocols for inducing relevant disease states in animal models and for assessing the therapeutic efficacy of prostacyclin analogs. The primary focus is on models of pulmonary hypertension and thrombosis, the two main areas where prostacyclin analogs have significant therapeutic impact.
Prostacyclin Signaling Pathway
Prostacyclin and its analogs exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1] The downstream effects of this pathway include vasodilation, inhibition of platelet activation and aggregation, and antiproliferative effects on vascular smooth muscle cells.[1][3][4]
Animal Models of Pulmonary Hypertension
Pulmonary hypertension is a primary indication for prostacyclin analog therapy. The following animal models are widely used to screen and characterize the efficacy of these compounds.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a well-established and reproducible model of PAH, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.
Experimental Workflow:
Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with free access to food and water.
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich or equivalent) in sterile 0.9% saline, acidified with HCl to a pH of 7.4, to a final concentration of 30 mg/mL.
-
Induction of PAH: Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg body weight.[2] Control animals receive an equivalent volume of sterile saline.
-
Treatment with Prostacyclin Analog: Initiate treatment with the prostacyclin analog at a predetermined time point post-MCT injection (e.g., day 1 or upon establishment of PAH around day 14). The route of administration (e.g., continuous subcutaneous infusion, oral gavage, or inhalation) will depend on the specific analog being tested.
-
Monitoring: Monitor the animals daily for clinical signs of distress, and record body weight regularly.
-
Endpoint Analysis (Day 21-28):
-
Hemodynamic Assessment: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., medial wall thickness).
-
Quantitative Data Summary: Effects of Prostacyclin Analogs in MCT-Induced PAH
| Prostacyclin Analog | Animal Model | Dose | Key Findings | Reference |
| Beraprost | Rat (MCT) | Not specified | Significantly rescued abnormalities in structural proliferation and pulmonary arterial pressure. | [5] |
| Beraprost (nanoparticles) | Rat (MCT) | Single intratracheal administration | Significantly ameliorated RVSP and reduced the percentage of fully muscularized small pulmonary arteries. | [6] |
| Treprostinil | Rat (MCT) | 10 ng/kg/min and 150 ng/kg/min (subcutaneous) | Did not significantly attenuate the increases in RVSP, right ventricular hypertrophy, or vascular remodeling. | [7] |
Sugen/Hypoxia (Su/Hx)-Induced Pulmonary Hypertension in Rats
This model induces a more severe form of PAH with vascular lesions that more closely resemble those seen in human PAH.
Experimental Workflow:
Protocol:
-
Animal Selection: Male Sprague-Dawley rats are typically used.
-
Sugen 5416 Administration: Administer a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) at a dose of 20 mg/kg.[8][9]
-
Hypoxia Exposure: Immediately following the Sugen 5416 injection, house the animals in a hypoxic chamber with 10% oxygen for 3 weeks.
-
Return to Normoxia and Treatment: After the hypoxic period, return the animals to normoxic conditions (room air) and initiate treatment with the prostacyclin analog for a duration of 5 to 10 weeks.
-
Endpoint Analysis: Perform hemodynamic measurements, assess right ventricular hypertrophy, and conduct histological analysis of the pulmonary vasculature as described for the MCT model.
Quantitative Data Summary: Effects of Prostacyclin Analogs in Su/Hx-Induced PAH
| Prostacyclin Analog | Animal Model | Dose | Key Findings | Reference |
| Treprostinil | Rat (Su/Hx) | 810 ng/kg/min (subcutaneous) | Significantly reduced RVSP and right ventricular hypertrophy; improved cardiac structure and function. | [8] |
| Treprostinil Palmitil (inhalation) | Rat (Su/Hx) | 39.6 to 134.1 µg/kg (once daily) | Dose-dependently improved pulmonary hemodynamics, reduced right heart size, and enhanced cardiac performance. | [10] |
| Beraprost (nanoparticles) | Rat (Su/Hx) | Single intratracheal administration | Significantly ameliorated RVSP and reduced the percentage of fully muscularized small pulmonary arteries. | [6] |
Animal Models of Thrombosis and Platelet Aggregation
Prostacyclin analogs are potent inhibitors of platelet aggregation, a key event in thrombosis. The following models are used to evaluate these antiplatelet and antithrombotic effects.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This is a widely used in vivo model to study arterial thrombosis and the efficacy of antithrombotic agents.
Experimental Workflow:
Protocol:
-
Animal Selection: C57BL/6 mice are commonly used.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery.
-
Drug Administration: Administer the prostacyclin analog or vehicle control via the appropriate route (e.g., intravenous injection).
-
Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[3]
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
The primary endpoint is the time to complete vessel occlusion.
-
Quantitative Data Summary: Effects of Prostacyclin Analogs in Thrombosis and Platelet Aggregation Models
| Prostacyclin Analog | Animal Model | Assay | Key Findings | Reference |
| Iloprost | Mouse | FeCl₃-induced mesenteric arteriole thrombosis | Dose-dependently inhibited thrombosis and prolonged tail bleeding time. | [8] |
| Beraprost | Mouse | Pulmonary thromboembolism | Showed a protective effect against pulmonary thromboembolism. | [11] |
In Vitro Platelet Aggregation Assay
This assay directly measures the ability of a prostacyclin analog to inhibit platelet aggregation in response to various agonists.
Protocol:
-
Blood Collection: Collect whole blood from the animal species of interest (e.g., rat, rabbit) into a tube containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The supernatant is the PRP.
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer.
-
Add a sample of PRP to a cuvette with a stir bar.
-
Add the prostacyclin analog at various concentrations and incubate for a short period.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Measure the change in light transmittance as the platelets aggregate. The degree of inhibition by the prostacyclin analog is calculated relative to the control (agonist alone).
-
Quantitative Data Summary: In Vitro Effects of Prostacyclin Analogs on Platelet Aggregation
| Prostacyclin Analog | Platelet Source | Agonist | Key Findings (IC50) | Reference |
| Iloprost (ZK 36374) | Rat & Rabbit | ADP, Collagen | Less effective than PGI₂ in inhibiting aggregation. | [12] |
| Iloprost | Rabbit | ADP | IC50 value of 10.2 +/- 1.6 nM for PGI3 (a related compound). | [5] |
| Iloprost | Human (for comparison) | ADP, Adrenaline, Arachidonic Acid | Equipotent to PGI₂ against ADP, more potent against adrenaline and arachidonic acid. | [13] |
Conclusion
The selection of an appropriate animal model is crucial for the preclinical evaluation of prostacyclin analogs. The monocrotaline and Sugen/hypoxia-induced pulmonary hypertension models in rats are robust for assessing effects on pulmonary hemodynamics and vascular remodeling. The ferric chloride-induced thrombosis model and in vitro platelet aggregation assays provide valuable insights into the antiplatelet and antithrombotic activity of these compounds. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of prostacyclin analog drug development.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]
- 5. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 7. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of beraprost sodium, a stable prostacyclin analogue, on pulmonary thromboembolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of human and animal platelet aggregation by a new prostacyclin analog. | Semantic Scholar [semanticscholar.org]
- 13. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 15(R)-Iloprost and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin PGI2, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1] The 15(R) stereoisomer of Iloprost is a component of the racemate drug. Understanding the pharmacokinetics of 15(R)-Iloprost and its metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its primary metabolite, tetranor-iloprost. It includes information on the metabolic pathway, sample preparation, LC-MS/MS instrument parameters, and data analysis.
Metabolism of Iloprost
Iloprost is primarily metabolized via β-oxidation of the carboxyl side chain. The main and pharmacologically inactive metabolite found in urine is tetranor-iloprost, which exists in both free and conjugated forms.[2] Another metabolite, dinor-iloprost, has also been identified.[2] Cytochrome P450 (CYP) isoenzymes play a minor role in the metabolism of Iloprost.[2]
Signaling Pathway of Iloprost
Iloprost exerts its therapeutic effects by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[3] This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[3]
Quantitative Analysis by LC-MS/MS
The following tables summarize the key parameters for the quantitative analysis of this compound and its major metabolite, tetranor-iloprost, using LC-MS/MS.
Table 1: Mass Spectrometry Parameters for Iloprost and Tetranor-Iloprost
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Iloprost | 359.2 | 195.1 | 15 | Negative |
| Tetranor-Iloprost | 303.2 | 163.1 | 20 | Negative |
| Iloprost-d4 (IS) | 363.2 | 198.1 | 15 | Negative |
Note: These values may require optimization based on the specific mass spectrometer used.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: The chromatographic conditions should be optimized to ensure sufficient separation from matrix components.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol describes the extraction of Iloprost and its metabolites from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Iloprost-d4 internal standard (IS) solution (100 ng/mL in methanol)
-
Phosphoric acid (1%)
-
Methanol
-
Dichloromethane
-
Hexane
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 20 µL of Iloprost-d4 internal standard solution. Vortex briefly.
-
Add 50 µL of 1% phosphoric acid to acidify the sample. Vortex.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of a hexane:dichloromethane (50:50, v/v) solution.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared samples.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the LC column with the initial mobile phase conditions for at least 15 minutes.
-
Create a sequence table including calibration standards, quality control samples, and the unknown plasma samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound and its metabolites.
Data Analysis and Quantification
Quantification of this compound and tetranor-iloprost is achieved by constructing a calibration curve. This is done by analyzing a series of calibration standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound and its primary metabolite, tetranor-iloprost, in biological matrices using LC-MS/MS. Adherence to these guidelines, with appropriate optimization for specific instrumentation, will enable researchers and drug development professionals to obtain accurate and reliable pharmacokinetic data, contributing to a better understanding of Iloprost's clinical pharmacology.
References
Proper Storage and Handling of 15(R)-Iloprost: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage, handling, and preparation of 15(R)-Iloprost, a synthetic analog of prostacyclin PGI₂. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Introduction to this compound
This compound is the (R)-epimer of Iloprost, a potent synthetic analog of prostacyclin (PGI₂). While Iloprost is a well-characterized vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension, the biological activities of its 15(R) epimer are less defined and are a subject of ongoing research. Proper handling and storage are paramount to prevent chemical degradation and to ensure the reliability of experimental outcomes.
Storage and Stability
The stability of this compound is critical for its efficacy in research applications. The following table summarizes the recommended storage conditions and known stability data.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C for long-term storage. | [1] |
| Stability (Solid) | ≥ 2 years when stored at -20°C. | [1] |
| Shipping Condition | Shipped at ambient temperature, but should be stored at -20°C upon receipt. | [1] |
| Light Exposure | Store protected from light. | General prostaglandin handling precaution. |
| Moisture | Store in a tightly sealed container to prevent moisture ingress. | General chemical handling precaution. |
Solution Preparation and Stability
Proper preparation of this compound solutions is essential for accurate and reproducible experimental results. The solubility in various solvents is presented below, followed by a protocol for solution preparation.
Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL |
Data sourced from manufacturer information.
Protocol for Preparing Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for further dilution in experimental buffers.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, airtight vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of the chosen solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: Aqueous solutions of Iloprost are not recommended for storage for more than one day. It is advised to prepare fresh aqueous dilutions from the organic stock solution for each experiment.
Handling and Safety Precautions
Prostaglandin analogs, including this compound, are potent biologically active molecules that require careful handling to avoid accidental exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing concentrated stock solutions.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Avoid inhaling the powder or aerosols of the solution.
-
Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Protocol for Stability-Indicating HPLC Assay
Objective: To assess the stability of this compound under various stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is a general guideline and may require optimization.
HPLC System and Conditions (Recommended Starting Point):
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Forced Degradation Studies:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before injection.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 48 hours.
-
Dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathway and Experimental Workflows
Iloprost Signaling Pathway
Iloprost and its analogs exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a downstream signaling cascade.
Caption: Signaling pathway of Iloprost analogs.
Experimental Workflow for Solution Preparation and Storage
This workflow outlines the key steps for preparing and storing this compound solutions to ensure their integrity for experimental use.
Caption: Workflow for this compound solution preparation.
Logical Relationship for Proper Handling
This diagram illustrates the logical flow of considerations for the safe and effective handling of this compound.
Caption: Logical flow for safe handling of this compound.
References
Troubleshooting & Optimization
15(R)-Iloprost solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for 15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Iloprost?
This compound is the "unnatural" or inverted C-15 epimer of Iloprost. This stereochemical difference can significantly impact its biological activity, often leading to reduced potency compared to the parent compound, Iloprost. While Iloprost is a well-characterized synthetic analog of prostacyclin (PGI2) used for its vasodilatory and antiplatelet properties, there is limited literature on the specific biological activity of this compound.
Q2: What are the known solvents for this compound?
This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous solutions. The table below summarizes the known solubility data.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C as a solution in methyl acetate. Under these conditions, it is stable for at least two years. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: What is the mechanism of action of the parent compound, Iloprost?
Iloprost mimics the action of prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of this compound in the aqueous buffer. - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.[3] - Consider using a different aqueous buffer or adjusting the pH, as the solubility of some prostaglandins can be pH-dependent. |
| Cloudiness or precipitation in the stock solution stored at -20°C. | The compound may have come out of solution during freezing. | - Before use, allow the vial to equilibrate to room temperature. - Gently vortex or sonicate the vial to ensure the compound is fully redissolved. |
| Inconsistent experimental results. | - Degradation of this compound in aqueous solution. - Incomplete dissolution of the compound. - Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions in aqueous buffer for each experiment. Do not store aqueous solutions for more than a day. - Ensure the compound is completely dissolved in the organic stock solution before making further dilutions. Visually inspect for any particulate matter. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can affect the stability of some prostaglandins.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound and the DMSO to come to room temperature.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh a desired amount of this compound (e.g., 1 mg). Perform this in a chemical fume hood.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 360.5 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 360.5 g/mol = 2.77 x 10-6 moles
-
Volume for 10 mM (0.010 mol/L) = 2.77 x 10-6 moles / 0.010 mol/L = 2.77 x 10-4 L = 277 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock solution to 1 mM in DMSO.
-
Final Dilution: Further dilute the stock or intermediate solution into the pre-warmed aqueous buffer (e.g., cell culture medium) to the desired final concentration. Add the stock solution dropwise to the buffer while gently mixing.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause foaming.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous dilutions.
Visualizations
Caption: Iloprost Signaling Pathway.
Caption: Experimental Workflow for Solution Preparation.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 15(R)-Iloprost in Aqueous Solutions
Welcome to the Technical Support Center for 15(R)-Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of Iloprost in an aqueous solution?
A1: The pH of the aqueous solution is the most critical factor for maintaining the chemical stability of Iloprost. The commercially available stable inhalation solution of Iloprost (Ventavis®) is formulated at a slightly alkaline pH of approximately 8.1.[1][2] This suggests that maintaining an alkaline environment is key to preventing degradation. For other prostaglandin analogs, pH has also been shown to be a critical stability parameter.
Q2: What is the recommended storage condition for an aqueous solution of Iloprost?
A2: Based on the stable commercial formulation, an aqueous solution of Iloprost buffered to a pH of around 8.1 can be stable for an extended period at room temperature.[1][2] However, for laboratory-prepared solutions where the formulation is not as robust, it is advisable to store them at 2-8°C and protected from light. One supplier of Iloprost recommends not storing self-prepared aqueous solutions for more than one day.
Q3: What are the known components of a stable Iloprost formulation?
A3: A stable, commercially available Iloprost inhalation solution (Ventavis®) contains the following components per mL: 10 µg of Iloprost, 0.81 mg of ethanol, 0.121 mg of tromethamine, 9.0 mg of sodium chloride, and hydrochloric acid for pH adjustment to 8.1, in water for injection.[1][2]
Q4: What is the role of the excipients in the stable Iloprost formulation?
A4:
-
Tromethamine: Acts as a biological buffer to maintain the alkaline pH of the solution, which is crucial for the stability of Iloprost.
-
Ethanol: Likely acts as a co-solvent to ensure the solubility of Iloprost, which is sparingly soluble in aqueous buffers. It may also contribute to the overall stability of the formulation.
-
Sodium Chloride: Is used to adjust the tonicity of the solution, making it isotonic.
-
Hydrochloric Acid: Is used to precisely adjust the final pH of the solution to the target of 8.1.[1][2]
Q5: Are there other potential strategies to enhance the stability of prostaglandin analogs like Iloprost in aqueous solutions?
A5: Yes, for other prostaglandin analogs, the use of cyclodextrins and non-ionic surfactants has been shown to improve both solubility and stability. Cyclodextrins can form inclusion complexes with the drug molecule, protecting it from degradation. While specific data for Iloprost is limited, this approach could be a viable strategy for developing new formulations.
Troubleshooting Guide: Unexpected Degradation of Iloprost
This guide is intended to help you troubleshoot common issues related to Iloprost degradation in your aqueous solution experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of Iloprost concentration in solution | Incorrect pH: The pH of the solution may be acidic or neutral, leading to accelerated degradation. | 1. Measure the pH of your solution. 2. Adjust the pH to approximately 8.1 using a suitable buffer, such as tromethamine. 3. Prepare fresh solutions and verify the pH before use. |
| Inappropriate Storage: Exposure to elevated temperatures or light can accelerate degradation. | 1. Store your Iloprost solutions at 2-8°C. 2. Protect solutions from light by using amber vials or by wrapping the container in foil. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of Iloprost: The unknown peaks are likely degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to tentatively identify potential degradation products under different stress conditions (acid, base, oxidative, photolytic, thermal). 2. Use a stability-indicating HPLC method to resolve the parent drug from its degradation products. 3. If possible, use LC-MS to identify the mass of the unknown peaks to aid in their identification. |
| Interaction with excipients: An excipient in your formulation may be incompatible with Iloprost. | 1. Review the compatibility of all excipients with Iloprost. 2. If using novel excipients, perform a compatibility study by analyzing a mixture of Iloprost and the excipient over time. | |
| Precipitation or cloudiness in the solution | Poor Solubility: Iloprost is sparingly soluble in aqueous buffers. | 1. Ensure the concentration of Iloprost is within its solubility limit in your chosen buffer system. 2. Consider the use of a co-solvent like ethanol, as seen in the commercial formulation. 3. For developmental formulations, exploring solubilizing agents like cyclodextrins could be beneficial. |
| pH shift: A change in pH could affect the solubility of Iloprost or other components. | 1. Re-verify the pH of the solution. 2. Ensure your buffer has sufficient capacity to maintain the desired pH. |
Quantitative Data Summary
The following table summarizes the composition of a known stable aqueous formulation of Iloprost.
| Component | Concentration (per mL) | Purpose |
| Iloprost | 10 µg | Active Pharmaceutical Ingredient |
| Ethanol (96%) | 0.81 mg | Co-solvent |
| Tromethamine | 0.121 mg | Buffering agent (maintains alkaline pH) |
| Sodium Chloride | 9.0 mg | Tonicity-adjusting agent |
| Hydrochloric Acid | q.s. to pH 8.1 | pH adjustment |
| Water for Injection | q.s. to 1 mL | Vehicle |
| Data sourced from Ventavis® product information.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of Iloprost
This protocol describes the preparation of a buffered Iloprost solution based on the principles of the stable commercial formulation.
Materials:
-
This compound
-
Tromethamine
-
Ethanol (96%, ACS grade or higher)
-
Sodium Chloride
-
Hydrochloric Acid (e.g., 0.1 N solution)
-
Water for Injection or equivalent high-purity water
-
Calibrated pH meter
-
Sterile glassware and filtration apparatus
Procedure:
-
Prepare the Buffer Vehicle:
-
In a calibrated volumetric flask, dissolve tromethamine (0.121 mg/mL) and sodium chloride (9.0 mg/mL) in approximately 80% of the final volume of water.
-
Add ethanol to a final concentration of 0.081% (w/v) (equivalent to 0.81 mg/mL).
-
Mix until all components are fully dissolved.
-
-
pH Adjustment:
-
Adjust the pH of the buffer vehicle to approximately 8.1 using a dilute solution of hydrochloric acid.
-
Bring the solution to the final volume with water.
-
-
Iloprost Dissolution:
-
Accurately weigh the required amount of Iloprost.
-
Dissolve the Iloprost in the prepared buffer vehicle to achieve the desired final concentration (e.g., 10 µg/mL).
-
-
Sterilization (if required):
-
Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the prepared solution at 2-8°C, protected from light.
-
Protocol 2: Forced Degradation Study of Iloprost
This protocol provides a general framework for conducting a forced degradation study to understand the degradation pathways of Iloprost.
Objective: To generate potential degradation products of Iloprost under various stress conditions.
Materials:
-
Iloprost aqueous solution (e.g., 100 µg/mL in water or a buffered solution)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated pH meter, heating block/oven, photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of Iloprost solution and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of Iloprost solution and 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix Iloprost solution with a 3% H₂O₂ solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place the Iloprost solution in a heating block or oven at an elevated temperature (e.g., 70°C).
-
Analyze samples by HPLC at various time points.
-
-
Photolytic Degradation:
-
Expose the Iloprost solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Analysis:
-
For all stressed samples, analyze by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
-
Calculate the percentage of degradation. If possible, use LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.
Caption: Workflow for assessing the stability of Iloprost in aqueous solution.
Caption: Troubleshooting logic for Iloprost degradation in aqueous solutions.
References
- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 2. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in 15(R)-Iloprost binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in 15(R)-Iloprost binding assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or no specific binding in our this compound radioligand binding assay. What are the potential causes?
Low or absent specific binding is a common issue that can stem from several factors, ranging from the ligand itself to the experimental setup. Here is a breakdown of potential causes and solutions:
-
Ligand Inactivity: this compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1][2][3] This stereochemical change frequently reduces the biological agonist activity of prostaglandin analogs by several orders of magnitude.[1][2][3] It is possible that this compound has a significantly lower affinity for the prostacyclin (IP) receptor compared to Iloprost.
-
Receptor Expression: Low expression levels of the IP receptor in your chosen cell line or tissue preparation will result in a low signal.
-
Suboptimal Assay Conditions: The incubation time, temperature, and buffer composition can all significantly impact binding.
-
Reagent Quality: Degradation of the radioligand or other critical reagents can lead to a loss of signal.
-
Recommendation: Ensure your radiolabeled this compound has not exceeded its shelf life and has been stored correctly at -20°C.[3] Prepare fresh buffers for each experiment.
-
-
High Nonspecific Binding: If nonspecific binding is excessively high, it can mask the specific binding signal.
-
Recommendation: Include a step to determine and minimize nonspecific binding. This is typically done by adding a high concentration of a competing, unlabeled ligand. You may also need to optimize the washing steps to reduce background.
-
Q2: How can I be sure that my this compound is stable and properly handled?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Storage: this compound should be stored at -20°C, where it is stable for at least two years.[3]
-
Solubility: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 25-30 mg/mL.[8] For aqueous buffers like PBS (pH 7.2), the solubility is much lower, around 0.5 mg/mL.[3]
-
Preparation of Solutions: When preparing aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions in your aqueous buffer.[9] It is not recommended to store aqueous solutions for more than one day.[8][9]
Q3: What are the expected binding affinities for Iloprost and its analogs?
The binding affinity of Iloprost to the prostacyclin (IP) receptor is well-characterized. However, there is no published data on the biological activity of this compound.[1][2][3]
| Compound | Receptor | Binding Affinity (Ki) |
| Iloprost | Human IP Receptor | ~11 nM[1][2][3][10] |
| Iloprost | Human EP1 Receptor | ~11 nM[8][10] |
| This compound | Human IP Receptor | Not Reported |
Q4: Can you provide a basic protocol for a competition binding assay?
A competition binding assay is used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocols
Protocol 1: Membrane Preparation for Binding Assays
-
Cell Culture and Harvest: Grow cells expressing the IP receptor to near confluence. Wash the cells twice with ice-cold PBS.
-
Lysis: Scrape the cells into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or similar device.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[11]
-
Washing: Resuspend the membrane pellet in fresh, cold buffer and repeat the high-speed centrifugation.
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[11]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[11]
Protocol 2: Radioligand Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A range of concentrations of unlabeled this compound (the competitor).
-
A fixed concentration of a suitable radiolabeled ligand for the IP receptor (e.g., [3H]-Iloprost).
-
Your membrane preparation (typically 3-20 µg of protein per well for cell membranes).[11]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11] Gentle agitation is recommended.
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. This will generate a competition curve from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]
Visualizations
Signaling Pathway of the Prostacyclin (IP) Receptor
Caption: Signaling pathway of the prostacyclin (IP) receptor.
Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal in binding assays.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound [shop.labclinics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP₁ and EP₂ agonist [agris.fao.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: 15(R)-Iloprost Impurity Identification
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for identifying impurities in 15(R)-Iloprost samples.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
Impurities in Iloprost can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance over time (degradation products). It is crucial to identify and quantify these impurities to ensure the safety and efficacy of the product. Iloprost is a synthetic analog of prostacyclin PGI2 and consists of a mixture of two diastereoisomers, with the 16S isomer being more potent.[1] The 15(R)-epimer is often considered an impurity in preparations of the more active 15(S) form.
Table 1: Common Impurities Associated with Iloprost
| Impurity Name/Type | Molecular Formula | Likely Origin | Notes |
| 16(S)-Iloprost [2] | C₂₂H₃₂O₄ | Process-Related | The biologically active diastereomer. Its ratio to this compound is a critical quality attribute. |
| Iloprost EP Impurity A [2] | Not specified | Process-Related | A known process-related impurity listed in the European Pharmacopoeia. |
| Iloprost EP Impurity B [2] | Not specified | Process-Related | A known process-related impurity listed in the European Pharmacopoeia. |
| Iloprost EP Impurity E [3][4] | C₂₂H₃₀O₄ | Degradation | Potential oxidation product. |
| Iloprost EP Impurity F [3] | C₄₄H₆₂O₇ | Degradation | Potentially a dimer. |
| Iloprost EP Impurity I [2][3] | C₂₅H₃₈O₄ | Process-Related | Isopropyl ester of Iloprost. |
| Iloprost 15-Dimer [5] | C₄₄H₆₂O₇ | Degradation | Dimerization product, potentially formed during storage or under stress conditions. |
| Epimerization Products | C₂₂H₃₂O₄ | Degradation | Acidic conditions can cause epimerization at the C-15 position, converting the 15(R) form to the 15(S) form and vice-versa.[6] |
| Oxidation Products | Variable | Degradation | Susceptible to oxidation, leading to various degradation products. |
| Hydrolysis Products | Variable | Degradation | Potential hydrolysis of ester-related impurities (like Impurity I). |
Q2: Why is it crucial to perform forced degradation studies on Iloprost?
Forced degradation (or stress testing) is a critical component of drug development and is required by regulatory agencies like the ICH.[7] These studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.
The primary objectives are:
-
To Identify Degradation Products: It helps to identify the likely degradation products that could form under normal storage conditions over time.[7]
-
To Establish Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[7][8]
-
To Develop Stability-Indicating Methods: The studies generate degraded samples that are essential for developing and validating analytical methods (like HPLC) that can separate and quantify the impurities from the active pharmaceutical ingredient (API).[9][10] This ensures the method is "stability-indicating."
Q3: What are the primary analytical techniques for identifying Iloprost impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating impurities from the Iloprost API and from each other.[12][13] It is used for quantifying the levels of known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities.[12] After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in determining the molecular weight of an impurity. Further fragmentation (MS/MS) can elucidate its chemical structure.
Part 2: Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines typical conditions for stress testing. The extent of degradation should be targeted to be between 10-20% to avoid the formation of secondary, less relevant degradants.[9]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 8-12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 72 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. Use LC-MS to characterize significant unknown degradation products.
Caption: Forced degradation experimental workflow.
Protocol 2: Representative HPLC-UV Method for Impurity Profiling
This is a starting point for method development. The method must be validated to prove it is stability-indicating.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time 0 min: 30% BTime 30 min: 70% BTime 35 min: 70% BTime 36 min: 30% BTime 45 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
Part 3: Troubleshooting Guide
Q4: My chromatogram shows poor peak shape (tailing or fronting). What should I do?
Poor peak shape can compromise resolution and lead to inaccurate quantification. Follow this logical troubleshooting guide.
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Steps:
-
Check Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause distorted, early-eluting peaks (fronting).[14] Always try to dissolve the sample in the initial mobile phase.
-
Evaluate Column Health: Peak tailing is often a sign of a deteriorating column. Contaminants can irreversibly bind to the column inlet, or the silica bed can develop a void.[14] Try reversing and flushing the column (disconnected from the detector). If this fails, replace the guard column, and if the problem persists, the analytical column itself.
-
Verify Mobile Phase pH: For ionizable compounds like Iloprost (which has a carboxylic acid group), the mobile phase pH is critical. If the pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the buffer pH to be at least 2 units away from the pKa.
Q5: I'm observing variable or drifting retention times. What's the cause?
Inconsistent retention times make peak identification unreliable. This issue usually points to problems with the mobile phase delivery or column temperature.
Table 3: Troubleshooting Drifting Retention Times
| Potential Cause | How to Diagnose | Recommended Solution |
| Inconsistent Mobile Phase Composition | If using a gradient pump with online mixing, the proportioning valves may be malfunctioning. | Prepare the mobile phase manually (pre-mixed) and run the analysis. If retention times stabilize, service the pump's mixing unit.[15] |
| Poor Column Equilibration | Retention times shift at the beginning of a sequence, especially when changing mobile phases. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. |
| Fluctuating Column Temperature | Retention times change with ambient lab temperature throughout the day. | Use a column thermostat to maintain a constant temperature. Even a few degrees of change can significantly alter retention.[15] |
| Mobile Phase Degradation or Evaporation | The composition of the mobile phase changes over time, especially the more volatile organic component. | Prepare fresh mobile phase daily. Keep solvent reservoirs loosely capped to prevent evaporation but allow for pressure equalization. |
| Pump Leaks or Air Bubbles | Pressure fluctuations are observed on the pump's pressure trace. Retention times will be erratic. | Check all fittings for leaks. Degas the mobile phase thoroughly and purge the pump to remove any trapped air bubbles. |
Q6: I see unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?
Ghost peaks or unexpected peaks can come from many sources other than the sample itself. A systematic investigation is required.
Caption: Systematic workflow to identify the source of extraneous peaks.
Investigation Steps:
-
Inject a Blank: First, inject a sample of your sample solvent (the same liquid you dissolved your Iloprost in). If the peak appears, the contamination is coming from your solvent or is carryover from a previous injection.[16]
-
Inject Mobile Phase: If the blank is clean, inject the mobile phase itself. If the peak appears now, one of the components of your mobile phase (water, acetonitrile, buffer salt) is contaminated.
-
Confirm Sample Origin: If the peak is absent in both the blank and mobile phase injections, it is confirmed to be originating from your this compound sample and should be investigated as a potential impurity or degradation product.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. biomedres.us [biomedres.us]
- 12. ijprajournal.com [ijprajournal.com]
- 13. tijer.org [tijer.org]
- 14. lcms.cz [lcms.cz]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
How to confirm the stereochemical purity of 15(R)-Iloprost
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for confirming the stereochemical purity of 15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity crucial?
A1: this compound is the "unnatural" C-15 epimer of Iloprost, a synthetic analog of prostacyclin (PGI2).[1][2] The stereochemistry at the C-15 position is critical because even minor changes, such as the inversion from the active (S)-configuration to the (R)-configuration, can dramatically alter the molecule's receptor binding characteristics and biological activity.[1] This transformation often leads to a significant attenuation of the compound's agonist properties by several orders of magnitude.[1][2] Therefore, confirming the stereochemical purity is essential to ensure the correct biological profile and for accurate experimental results.
Q2: What are the primary analytical methods for confirming the stereochemical purity of this compound?
A2: The primary methods for determining the enantiomeric or diastereomeric purity of prostaglandin analogs like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach, utilizing a Chiral Stationary Phase (CSP) to physically separate the stereoisomers, allowing for their individual quantification.[3][4]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC, SFC often provides faster and more efficient separations with reduced consumption of toxic organic solvents.[5][6] It also uses CSPs to achieve separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) can be used to distinguish between stereoisomers.[7][8][9] The different spatial arrangement of atoms in epimers results in subtle but measurable differences in the chemical shifts of specific nuclei, particularly those near the chiral center (C-15).
Q3: What constitutes a successful result when analyzing for stereochemical purity?
A3: A successful result confirms the high purity of the this compound and the absence or minimal presence of its 15(S)-epimer.
-
In Chiral HPLC/SFC: A successful analysis will show a single, sharp peak corresponding to the this compound at its expected retention time, with a baseline resolution from any potential peak for the 15(S)-epimer. The enantiomeric excess (% ee) should be high (typically >97% as per supplier specifications).[2][10][11]
-
In NMR Spectroscopy: A successful analysis would show a clean spectrum with sharp signals corresponding to the this compound structure. The absence of secondary signals for key protons or carbons near the C-15 position, which would indicate the presence of the 15(S)-epimer, confirms high stereochemical purity.
Analytical Methods & Protocols
Method 1: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is the gold standard for quantifying stereochemical purity. The separation relies on the differential interaction of enantiomers with a chiral stationary phase.
Experimental Protocol: Chiral HPLC Method Development Screen
-
Column Selection: Begin with polysaccharide-based chiral stationary phases, as they are widely effective for a broad range of compounds, including prostaglandins.[12][13]
-
Primary Screening Columns: Chiralcel® OD-H, Chiralpak® AD.
-
-
Sample Preparation: Dissolve a small amount of the this compound standard and, if available, the racemic or 15(S) standard, in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase Screening (Normal Phase):
-
Start with a simple mobile phase, such as n-Hexane/2-Propanol (90:10, v/v).
-
For acidic compounds like Iloprost, add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape.[4]
-
Run the screen on each column.
-
-
Optimization:
-
If no separation is observed, systematically vary the alcohol modifier (e.g., switch to Ethanol) and its percentage.[14]
-
Adjust the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min).[14]
-
Vary the column temperature using a column oven, as temperature can significantly impact selectivity.[14]
-
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance (e.g., ~200-210 nm for prostaglandins).[3]
-
Quantification: Once separation is achieved, calculate the enantiomeric purity by integrating the peak areas:
-
% Purity = (Area of 15(R) peak / (Area of 15(R) peak + Area of 15(S) peak)) x 100
-
Summary of Typical Chiral HPLC Parameters for Prostaglandins
| Parameter | Typical Setting | Notes |
|---|---|---|
| Column | Chiralcel OJ-RH, Phenomenex Lux Amylose-2 | Polysaccharide-based columns are a good starting point.[3] |
| Mobile Phase | Acetonitrile:Methanol:Water (pH=4) | For reversed-phase. For normal phase, Hexane:Isopropanol is common. The pH should be controlled to ensure consistent ionization of the carboxylic acid.[3] |
| Modifier/Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Essential for acidic analytes to prevent peak tailing.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution.[14] |
| Temperature | 25 - 40 °C | Temperature should be controlled and can be used as an optimization parameter.[3][14] |
| Detection | UV at 200-210 nm | Prostaglandins without strong chromophores are detected at low UV.[3] |
Method 2: NMR Spectroscopy
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Quantity: Weigh accurately 5-10 mg of the this compound sample.
-
Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is commonly used for prostaglandin analogs.[8]
-
Dissolution: Dissolve the sample in approximately 0.6 - 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. A high-field instrument (≥400 MHz) is recommended to achieve the necessary spectral dispersion to resolve subtle differences between epimers.[9]
-
Analysis: Carefully analyze the chemical shifts and coupling constants of protons and carbons, particularly those adjacent to the C-15 hydroxyl group (e.g., H-15, H-14, H-16). The presence of the 15(S) epimer would manifest as a set of separate, distinct signals for these nuclei.
Hypothetical ¹H NMR Chemical Shift Comparison
| Proton | Expected Chemical Shift for this compound (ppm) | Potential Shift for 15(S)-Epimer Impurity (ppm) |
|---|---|---|
| H-15 | ~4.1 ppm | A slightly different value (e.g., ~4.0 ppm) |
| H-13/H-14 | ~5.6 ppm | Minor shifts indicating a different stereochemical environment |
| C-16 Methyl | ~1.0 ppm | A distinct doublet with a slightly different chemical shift |
Note: These are illustrative values. Actual chemical shifts are highly dependent on the solvent and specific molecular conformation. The key is the appearance of a second set of signals, not the absolute values.
Visual Workflow and Logic Diagrams
Caption: Workflow for confirming the stereochemical purity of this compound.
Caption: Troubleshooting logic for common chiral chromatography issues.
Troubleshooting Guide: Chiral Chromatography
Problem: I am not seeing any separation between the 15(R) and 15(S) epimers.
-
Cause: The selected Chiral Stationary Phase (CSP) and mobile phase combination may not provide sufficient stereoselectivity for Iloprost.[14]
-
Solution:
-
Verify CSP: Ensure you are using a chiral column, not a standard achiral column. Polysaccharide-based CSPs are a robust starting point for method development.[4]
-
Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.[14] Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Sometimes, changing the alcohol type can create selectivity.
-
Screen Different Columns: If optimization fails, screen a different CSP. There is no universal chiral column, and success is often found through empirical screening.[6]
-
Adjust Temperature and Flow Rate: Both increasing and decreasing the temperature can affect resolution, so it is a valuable parameter to screen.[14] Lowering the flow rate often increases resolution by allowing more time for the enantiomers to interact with the CSP.[14]
-
Problem: My peaks are broad and/or show significant tailing.
-
Cause: This can be due to secondary interactions between the analyte's carboxylic acid group and the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[14]
-
Solution:
-
Use an Additive: For an acidic compound like Iloprost, add a small concentration (0.1%) of an acid like TFA or formic acid to the mobile phase. This suppresses the ionization of the analyte's carboxyl group, minimizing unwanted ionic interactions with the stationary phase and improving peak shape.[4]
-
Reduce Sample Concentration: Inject a more dilute sample to check for mass overload.
-
Match Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[14]
-
Problem: My retention times are shifting between injections.
-
Cause: This is typically due to insufficient column equilibration, temperature fluctuations, or inconsistent mobile phase preparation.[14]
-
Solution:
-
Ensure Full Equilibration: Chiral stationary phases can require significantly longer equilibration times than standard achiral phases, especially after changing the mobile phase composition.[14] Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Control Temperature: Use a column oven to maintain a constant and stable temperature. Small fluctuations in ambient temperature can cause noticeable shifts in retention time.[14]
-
Precise Mobile Phase Preparation: Prepare the mobile phase carefully and consistently for every run. In normal phase, even small variations in the percentage of the polar alcohol modifier can lead to large changes in retention.[14]
-
References
- 1. This compound () for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. kirj.ee [kirj.ee]
- 8. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Viability with Lipid-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor cell viability when using lipid-based compounds in experiments.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the use of lipid-based compounds in cell culture.
Issue 1: High Cell Toxicity or Low Cell Viability After Treatment
Question: My cells are showing high levels of death or poor viability after treatment with my lipid-based compound. What are the possible causes and how can I fix this?
Answer: High cytotoxicity is a common issue when working with lipid-based compounds, particularly cationic lipids.[1][2][3][4] The positively charged nature of these lipids, which is often necessary for interacting with negatively charged nucleic acids and cell membranes, can also lead to membrane disruption and cell death.[2][4][5] Here are several factors to investigate and optimize:
-
Sub-optimal Compound Concentration: The concentration of the lipid compound is critical. A dose-response experiment is essential to determine the optimal concentration that maximizes efficacy while minimizing toxicity for your specific cell type.[6]
-
Incorrect Lipid-to-Payload Ratio: For drug or nucleic acid delivery, the ratio of the lipid vehicle to the cargo is crucial. An excess of lipid can lead to unnecessary toxicity.[7][8] Optimization of this ratio is key.
-
Prolonged Incubation Time: Continuous exposure to lipid compounds can be detrimental to cells. It is important to optimize the incubation time. For some applications, a shorter exposure of 4-6 hours may be sufficient.[9]
-
High Cell Confluency: Cell density at the time of treatment can influence viability. A confluency of 50-80% is often recommended, but this can be cell-type dependent.[9]
-
Presence of Serum: While some protocols recommend serum-free media for complex formation, the presence of serum during transfection can sometimes improve cell viability.[7] However, some serum-free media formulations may inhibit cationic lipid-mediated transfection.[7]
-
Quality of Transfection Material: Ensure that the plasmid DNA or siRNA is of high quality and free of contaminants.[7]
-
Inherent Toxicity of the Lipid Formulation: The composition of the lipid nanoparticle itself plays a significant role in its toxicity profile.[2][10][11] Consider using ionizable lipids, which are neutral at physiological pH and become charged in the acidic environment of the endosome, reducing off-target toxicity.[1][12] Neutral liposomes are generally less toxic than their cationic counterparts.[2]
Troubleshooting Workflow for High Cytotoxicity
Caption: A troubleshooting workflow for addressing high cytotoxicity.
Issue 2: Low Transfection Efficiency with Lipid-Based Reagents
Question: I am not seeing the desired level of gene expression or knockdown after using a lipid-based transfection reagent. What could be wrong?
Answer: Low transfection efficiency is a frequent challenge. Several factors can contribute to this issue:
-
Sub-optimal Reagent-to-Nucleic Acid Ratio: The ratio of the transfection reagent to the DNA or siRNA is critical for efficient complex formation and delivery. This ratio often needs to be optimized for each cell line and nucleic acid.[7][9] A common starting point for plasmid DNA is a 1:2 to 1:3 ratio of DNA (µg) to lipid reagent (µL).[7]
-
Poor Quality of Nucleic Acids: The purity and integrity of your DNA or siRNA are paramount for successful transfection.[7]
-
Cell Health and Passage Number: Use healthy, actively dividing cells. Cells that have been passaged too many times may exhibit reduced transfection efficiency.[7]
-
Presence of Inhibitors: Components in the media, such as antibiotics or certain serum-free formulations, can inhibit cationic lipid-mediated transfection.[7] It's recommended to perform transfections in antibiotic-free media.[7]
-
Incorrect Complex Formation: Ensure that the dilution of both the lipid reagent and the nucleic acid is done in serum-free media, as serum proteins can interfere with complex formation.[7]
Optimization of Lipid-Based Transfection
| Parameter | Recommendation | Rationale |
| Cell Confluency | 50-80% at time of transfection.[9] | Ensures cells are actively dividing and in an optimal state for uptake. |
| DNA/siRNA Quality | High purity; A260/A280 ratio of ~1.8 for DNA. | Contaminants can inhibit transfection and cause toxicity.[7] |
| Lipid:Nucleic Acid Ratio | Titrate to find the optimal ratio (e.g., 1:0.5 to 1:5 DNA:lipid).[7] | Affects complex size, charge, and uptake efficiency. |
| Complex Formation Medium | Serum-free medium (e.g., Opti-MEM™).[7] | Serum can interfere with the formation of lipid-nucleic acid complexes.[7] |
| Incubation Time | Optimize for your cell line (typically 4-48 hours).[13] | Balances transfection efficiency with potential cytotoxicity. |
| Media During Transfection | Antibiotic-free media.[7] | Antibiotics can be toxic to cells during transfection.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of lipid-based compound cytotoxicity?
A1: The primary mechanisms of cytotoxicity, especially for cationic lipids, involve interactions with the cell membrane. The positive charge of these lipids can lead to membrane destabilization and disruption.[10] Furthermore, some lipid-based compounds can induce oxidative stress and lysosomal dysfunction, contributing to cell death.[14] Cationic liposomes have also been shown to cause an influx of reactive oxygen species and inflammation.[2]
Signaling Pathway of Cationic Lipid-Induced Cytotoxicity
Caption: Pathway of cationic lipid-induced cell death.
Q2: How does the composition of a lipid nanoparticle (LNP) affect cell viability?
A2: The composition of an LNP is a major determinant of its interaction with cells and its toxicity profile. Key components include:
-
Ionizable Lipids: These lipids are designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[1] This pH-sensitive charge reduces cytotoxicity in circulation compared to permanently cationic lipids.[1][5]
-
Cationic Lipids: While effective for encapsulating negatively charged cargo, permanently positively charged lipids often exhibit higher toxicity.[1][5]
-
Helper Lipids (e.g., Phospholipids, Cholesterol): These components contribute to the structural integrity and stability of the LNP.[1][15] Cholesterol, for instance, modulates the fluidity and permeability of the lipid bilayer.[1]
-
PEGylated Lipids: The inclusion of polyethylene glycol (PEG)-lipids can increase the stability and circulation time of LNPs but can also sometimes trigger immune responses.[1][16]
Q3: Are there alternatives to lipid-based reagents for sensitive cells?
A3: Yes, for particularly sensitive or hard-to-transfect cells, alternatives to traditional lipid-based reagents exist. Polymer-based transfection reagents can be a gentler option as they often enter the cell via endocytosis and release their cargo inside the cytoplasm without fusing with the cell membrane, thus preserving membrane integrity.[4] Electroporation is another alternative, though it can also lead to significant cell death.[17] For some applications, lipid nanoparticles have been shown to offer improved viability over electroporation with similar transfection efficiencies.[17]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines a common method for assessing cell viability after treatment with lipid-based compounds.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Lipid-based compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and culture for 24 hours.[16]
-
Prepare serial dilutions of the lipid-based compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the lipid-based compound. Include a vehicle-only control group (treated with the same medium and solvent concentration as the test compounds).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of CCK-8 solution to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Transfection Efficiency Assessment using a Reporter Gene (e.g., GFP)
This protocol describes how to assess transfection efficiency using a plasmid encoding a fluorescent reporter protein.
Materials:
-
24-well cell culture plates
-
Cells of interest
-
Complete, antibiotic-free cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent
-
GFP-expressing plasmid DNA
-
Fluorescence microscope or flow cytometer
Procedure:
-
One day before transfection, seed cells in a 24-well plate so they will be 50-80% confluent at the time of transfection.
-
For each well to be transfected, dilute the plasmid DNA (e.g., 0.5 µg) into serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent into serum-free medium according to the manufacturer's protocol.
-
Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the DNA-lipid complexes dropwise to the cells in each well.
-
Incubate the cells for 24-48 hours.
-
Assess GFP expression using a fluorescence microscope for a qualitative assessment or a flow cytometer for a quantitative analysis of the percentage of GFP-positive cells.
Experimental Workflow for Optimizing Transfection
Caption: A standard workflow for lipid-based transfection experiments.
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 5. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 16. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery [mdpi.com]
- 17. Cytiva [cytivalifesciences.com.cn]
Technical Support Center: Optimizing pH for 15(R)-Iloprost Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for adjusting the pH to ensure the optimal stability of 15(R)-Iloprost in aqueous solutions. Given the limited specific stability data for the 15(R) epimer, this guide synthesizes information from its parent compound, Iloprost, and related prostaglandins, offering a framework for determining the ideal pH for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for solubilizing this compound?
A1: For general use, a neutral pH of 7.4 is a recommended starting point. The parent compound, Iloprost (a mixture of 15(R) and 15(S) epimers), is known to be stable at room temperature and in ambient light at pH 7.4[1]. Solubility of this compound has also been reported in phosphate-buffered saline (PBS) at pH 7.2.
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: While specific data for this compound is limited, studies on related prostaglandins indicate a susceptibility to degradation at pH extremes.
-
Acidic Conditions (pH ≤ 3): Can lead to the degradation of the prostaglandin structure and may cause epimerization at the C-15 position, potentially converting the 15(R) epimer to the 15(S) epimer[2].
-
Basic Conditions (pH ≥ 10): Can also cause degradation, potentially through different pathways, such as the formation of 8-iso-prostaglandin analogs[2].
However, it is noteworthy that for some prostaglandin analogs like 15(S)-15-methyl-prostaglandin F2α, stability has been shown to increase in slightly alkaline conditions (pH 7.3 to 9.55)[3]. This highlights the importance of empirical testing for your specific application.
Q3: Can the choice of buffer affect the stability of this compound?
A3: Yes, the buffer system can influence stability. Buffers not only control pH but their components can also catalyze degradation reactions. Phosphate and citrate buffers are commonly used. It is recommended to start with a buffer system that is well-characterized and inert. When determining the optimal pH, it is crucial to maintain a consistent buffer system and concentration.
Q4: What are the primary signs of this compound degradation?
A4: Degradation can be identified by:
-
A decrease in the peak area of this compound in a chromatogram over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the enantiomeric purity, i.e., the appearance or increase of the 15(S)-Iloprost peak when using a chiral separation method.
-
Physical changes in the solution, such as discoloration (though this is less common for prostaglandins at low concentrations).
Q5: How should I monitor the stability of this compound in my experiments?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral column. This allows for the separation and quantification of this compound from its potential degradants and its 15(S) epimer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration | pH of the solution is outside the optimal stability range (likely too acidic or too basic).Temperature is too high.Presence of oxidizing agents. | Perform a pH-stability study (see Experimental Protocol below) to identify the optimal pH range.Store solutions at recommended temperatures (2-8°C for short-term, -20°C for long-term).Ensure all solvents and buffers are degassed and free of peroxides. |
| Appearance of a new peak corresponding to the 15(S)-Iloprost epimer | The solution pH is too acidic, causing epimerization. | Immediately adjust the pH to a more neutral or slightly alkaline range.Re-evaluate the stability profile using a chiral HPLC method to confirm the optimal pH for maintaining stereochemical integrity. |
| Multiple unknown degradation peaks appear in the chromatogram | Complex degradation pathways are occurring due to harsh conditions (e.g., extreme pH, high temperature, light exposure). | Conduct a forced degradation study (see Experimental Protocol below) to identify the degradation products under different stress conditions. This will help in understanding the degradation pathways.Protect solutions from light and use amber vials. |
| Poor reproducibility of stability data | Inconsistent preparation of buffered solutions.Fluctuations in storage temperature.Inaccurate analytical measurements. | Use a calibrated pH meter and prepare fresh buffers for each experiment.Use calibrated and temperature-monitored storage units.Validate the analytical method for precision, accuracy, and linearity. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound (This table is for illustrative purposes based on general prostaglandin chemistry. Actual values must be determined experimentally.)
| pH | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Pathway |
| 3.0 | 0.1 M Citrate | 40 | ~12 | Dehydration, Epimerization to 15(S) |
| 5.0 | 0.1 M Acetate | 40 | ~48 | Dehydration |
| 7.4 | 0.1 M Phosphate | 40 | > 72 | Minimal Degradation |
| 9.0 | 0.1 M Borate | 40 | ~60 | Isomerization |
| 11.0 | 0.1 M Carbonate | 40 | ~8 | Isomerization, Cleavage |
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for this compound Stability
Objective: To determine the pH at which this compound exhibits maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10 at a fixed ionic strength (e.g., 0.1 M).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile). Dilute the stock solution into each buffer to a final known concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the stability.
-
Incubation: Aliquot the samples into sealed, amber glass vials and incubate them at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove a vial from each pH series. Immediately quench any further degradation by cooling the sample to 2-8°C or by adding a neutralizing agent if appropriate.
-
Analytical Method: Analyze each sample using a validated stability-indicating chiral HPLC-UV method. The method must be able to resolve this compound from its 15(S) epimer and all potential degradation products.
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
Determine the observed first-order degradation rate constant (k_obs) from the slope of the line (-k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions[4][5][6]:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization and Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a chiral HPLC method, preferably coupled with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Potential degradation pathways of this compound at different pH values.
Caption: Troubleshooting logic for identifying unknown peaks during stability analysis.
References
- 1. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Minimizing non-specific binding of 15(R)-Iloprost in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 15(R)-Iloprost in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing non-specific binding important in assays involving this compound?
A1: this compound is the less active epimer of the stable prostacyclin analog, Iloprost. Iloprost and its analogs are potent vasodilators and inhibitors of platelet aggregation, primarily acting through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). In research and drug development, it is crucial to accurately quantify the binding of these compounds to their specific receptors to determine their affinity, potency, and selectivity. Non-specific binding, which is the binding of a ligand to sites other than its intended receptor (e.g., to plastic surfaces, filters, or other proteins), can obscure the true specific binding signal.[1][2] This leads to an underestimation of receptor affinity and inaccurate pharmacological profiling. Therefore, minimizing non-specific binding is critical for obtaining reliable and reproducible data.
Q2: What are the common causes of high non-specific binding in this compound assays?
A2: High non-specific binding in assays with this compound can arise from several factors:
-
Hydrophobicity of the Ligand: Prostaglandin analogs can be lipophilic, leading to non-specific interactions with plasticware and other hydrophobic surfaces.[2]
-
Inadequate Blocking: Insufficient or improper blocking of non-specific sites on assay plates, membranes, or filters can lead to high background signals.[1][3]
-
Suboptimal Assay Conditions: Factors such as inappropriate buffer pH, ionic strength, or temperature can influence non-specific interactions.[1][4]
-
Reagent Quality and Concentration: The purity of the labeled ligand and the concentrations of both the ligand and the receptor preparation can impact non-specific binding.[2]
-
Assay Matrix Effects: Components in the sample matrix, such as serum proteins, can contribute to non-specific binding.[5]
Q3: What are the first steps I should take to troubleshoot high non-specific binding?
A3: When encountering high non-specific binding, a systematic approach is recommended:
-
Verify Reagent Quality: Ensure the purity and integrity of your this compound and any labeled ligands.
-
Optimize Blocking Conditions: Experiment with different blocking agents and concentrations.
-
Adjust Assay Buffer Composition: Test a range of pH values and salt concentrations to find the optimal conditions for specific binding.
-
Review Incubation Times and Temperatures: Ensure that the incubation is long enough to reach equilibrium for specific binding but not so long that non-specific binding becomes excessive.[3]
-
Re-evaluate Ligand Concentration: Using a ligand concentration that is too high can lead to increased non-specific binding.[2]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues related to non-specific binding of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in all wells, including controls. | Inadequate blocking of the assay plate or membrane. | * Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).* Try alternative blocking agents such as casein, non-fat dry milk, or commercially available blocking buffers.[3][6]* Increase the blocking incubation time and/or temperature. |
| Non-specific binding increases with higher concentrations of labeled this compound. | Hydrophobic interactions of the ligand with the assay components. | * Include a non-ionic detergent like Tween-20 (0.01-0.1%) or Triton X-100 in the assay and wash buffers to reduce hydrophobic interactions.[7][8]* Consider using low-binding microplates. |
| High variability in non-specific binding across replicates. | Inconsistent washing steps or improper mixing. | * Ensure thorough and consistent washing of all wells to remove unbound ligand.* Optimize the number of wash cycles and the volume of wash buffer.* Ensure all reagents are properly mixed before and during incubation. |
| Specific binding signal is low compared to non-specific binding. | Suboptimal buffer conditions or receptor preparation activity. | * Optimize the pH and ionic strength of the assay buffer. Higher salt concentrations can reduce charge-based non-specific interactions.[4]* Verify the activity and concentration of your receptor preparation. |
| Non-specific binding to filters in filtration-based assays. | The filter material has an affinity for the ligand. | * Pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI) or BSA.[2]* Test different types of filter materials (e.g., glass fiber vs. polypropylene) to find one with the lowest non-specific binding for your ligand.[1] |
Experimental Protocols
Protocol: Optimizing Blocking Agents for a Receptor Binding Assay
This protocol outlines a method to determine the most effective blocking agent to minimize non-specific binding of radiolabeled this compound.
-
Plate Coating: If using a purified receptor, coat the wells of a 96-well plate with the receptor preparation according to your standard protocol. If using cell membranes, this step is omitted.
-
Blocking:
-
Prepare solutions of different blocking agents (e.g., 1% BSA, 3% BSA, 1% Casein, 5% Non-Fat Dry Milk) in your assay buffer.
-
Add 200 µL of each blocking solution to a set of wells. Include a "no blocking agent" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the wells three times with 200 µL of wash buffer (assay buffer, potentially containing a low concentration of detergent like 0.05% Tween-20).
-
Non-Specific Binding Determination:
-
To determine non-specific binding, add a high concentration of unlabeled Iloprost (e.g., 10 µM) to a subset of wells for each blocking condition.
-
Add your radiolabeled this compound at the desired concentration to all wells.
-
Incubate for the standard assay time and temperature to allow binding to reach equilibrium.
-
-
Washing and Detection:
-
Wash the wells thoroughly to remove unbound radiolabel.
-
Lyse the cells or solubilize the receptor and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) in the wells with and without the blocking agent and with the excess unlabeled ligand. The most effective blocking agent will result in the lowest signal in the non-specific binding wells while maintaining a high signal for total binding.
Data Presentation
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| None | - | 15,000 | 8,000 | 7,000 | 53% |
| BSA | 1% | 14,500 | 3,500 | 11,000 | 24% |
| BSA | 3% | 14,200 | 2,100 | 12,100 | 15% |
| Casein | 1% | 14,800 | 2,500 | 12,300 | 17% |
| Non-Fat Dry Milk | 5% | 13,900 | 1,800 | 12,100 | 13% |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Influence of Assay Buffer Additives on Non-Specific Binding
| Additive | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| None | - | 14,200 | 2,100 | 12,100 | 15% |
| Tween-20 | 0.01% | 14,000 | 1,500 | 12,500 | 11% |
| Tween-20 | 0.1% | 13,500 | 1,200 | 12,300 | 9% |
| NaCl | 50 mM | 14,300 | 1,900 | 12,400 | 13% |
| NaCl | 150 mM | 14,100 | 1,600 | 12,500 | 11% |
Note: The data presented are hypothetical and based on the use of 3% BSA as the blocking agent.
Visualizations
Iloprost Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Specific and non-specific ligand binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcluster.com [labcluster.com]
Technical Support Center: Long-Term Stability of 15(R)-Iloprost Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability testing of 15(R)-Iloprost solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for different types of Iloprost solutions?
A1: Storage conditions are critical for maintaining the stability of Iloprost solutions and vary depending on the formulation. Commercial inhalation solutions are generally stored at controlled room temperature, while diluted solutions for infusion have a much shorter stability period, even under refrigeration.[1][2][3] For research purposes, stock solutions in organic solvents like methyl acetate should be stored at -20°C for long-term stability.[4] It is not recommended to store aqueous solutions of Iloprost for more than one day.[4]
Q2: I observe a gradual loss of potency in my aqueous Iloprost solution over time, even when stored correctly. What could be the cause?
A2: Iloprost, like other prostacyclin analogs, can be susceptible to degradation in aqueous media. The stability of Iloprost is pH-dependent.[5] The commercially available inhalation solution is buffered to a pH of 8.1.[3] If your solution is unbuffered or at a non-optimal pH, hydrolytic degradation may occur. For maximum stability in aqueous buffers, it is recommended to prepare solutions fresh and avoid long-term storage.[4]
Q3: An unexpected new peak is appearing in my HPLC chromatogram during a stability study. What might this be?
A3: The appearance of a new peak indicates the formation of a degradation product. One common degradation pathway for prostaglandins in acidic conditions is epimerization.[6] For this compound, this could involve conversion to its 15(S)-Iloprost diastereomer. Other possibilities include hydrolytic or oxidative degradation products. Performing a forced degradation study can help predict and identify potential degradants.[7][8]
Q4: How does pH specifically impact the stability of the 15(R) isomer of Iloprost?
A4: Studies on similar prostaglandin compounds have shown that acidic conditions can cause epimerization at the C-15 position.[6] For this compound, a low pH environment could catalyze its conversion to the 15(S) epimer, leading to a mixture of both isomers. This is critical as the biological activity of the different epimers may vary. Therefore, maintaining a stable and appropriate pH (e.g., pH 7.4-8.1) is crucial for preserving the isomeric purity of this compound solutions.[3][5]
Q5: What is a forced degradation study, and why is it essential for my Iloprost stability testing?
A5: A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions, such as high heat, light, humidity, and a range of pH values and oxidative environments.[7][8] The purpose is to accelerate degradation to identify likely degradation products and pathways.[8][9] This information is crucial for developing and validating a "stability-indicating" analytical method, which is a method capable of separating and quantifying the intact drug from all its potential degradation products.[10][11]
Q6: Can I mix my Iloprost solution with other medications in a nebulizer?
A6: No, it is generally recommended not to mix Iloprost solution with other medicines in the nebulizer, as this could lead to potential interactions and affect the stability and delivery of the drug.[1][2]
Data Presentation
Table 1: Recommended Storage Conditions for Iloprost Solutions
| Solution Type | Concentration | Recommended Storage Temperature | Shelf-Life/Use Period | Reference(s) |
| Commercial Inhalation Solution (Ventavis®) | 10 mcg/mL | 20 – 25°C (68 – 77°F) | Up to 36 months | [3][12] |
| Diluted Solution for Infusion | 0.2 - 2.0 mcg/mL | 2 – 8°C | Not longer than 24 hours | [2] |
| Research Stock Solution in Methyl Acetate | 1 mg/mL | -20°C | ≥ 2 years | [4] |
| Diluted Aqueous Buffer Solution (Research) | ~1 mg/mL in PBS (pH 7.2) | N/A | Not recommended for more than one day | [4] |
Table 2: Summary of Forced Degradation Conditions for Iloprost
| Stress Condition | Typical Reagent/Condition | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl, heated | Epimerization (15(R) to 15(S)), hydrolysis of side chains |
| Base Hydrolysis | 0.1 M NaOH, heated | Hydrolysis, potential rearrangement |
| Oxidation | 3% H₂O₂, room temperature | Formation of various oxidative adducts |
| Thermal Degradation | 60-80°C | General decomposition |
| Photostability | High-intensity UV/Visible light | Photolytic degradation (Note: Iloprost is generally stable in ambient light[5]) |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for assessing the stability of Iloprost. Method validation according to ICH guidelines is required for regulatory submissions.
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 6.5). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: ~210 nm.
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase or a suitable diluent.
-
Dilute the stability samples to fall within the range of the standard curve.
-
Inject standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples.
-
Monitor for any new peaks in the chromatograms of the stressed samples, which indicate degradation products. The method is considered stability-indicating if all degradation peaks are well-resolved from the main Iloprost peak.
-
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products of this compound and test the specificity of the stability-indicating method.
-
Procedure:
-
Prepare several aliquots of a known concentration of this compound solution (e.g., 100 µg/mL in a 50:50 acetonitrile:water mixture).
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot. Incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a third aliquot. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the drug solution at 80°C for 48 hours.
-
Control: Keep one aliquot under normal storage conditions.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) to observe the extent of degradation and the formation of new peaks. Aim for 10-20% degradation of the active ingredient.[10]
-
Visualizations
Caption: Potential degradation pathways for this compound under stress conditions.
Caption: General experimental workflow for a long-term stability study.
References
- 1. Iloprost (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. validated stability indicating: Topics by Science.gov [science.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to 15(R)-Iloprost and 16(S)-Iloprost in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] Commercial iloprost is a mixture of two diastereomers, 15(R)-Iloprost and 16(S)-Iloprost.[3][4] Understanding the distinct pharmacological profiles of these stereoisomers is crucial for targeted drug design and optimizing therapeutic outcomes. This guide provides an objective comparison of 15(R)- and 16(S)-Iloprost, focusing on their interactions with prostanoid receptors, supported by experimental data.
Quantitative Comparison of Receptor Binding and Functional Activity
The stereochemistry of iloprost significantly influences its biological activity. The 16(S) isomer is markedly more potent than the 16(R) isomer in its interaction with platelet prostacyclin (IP) receptors and in its ability to inhibit platelet aggregation.
| Ligand | Receptor/Assay | Parameter | Value | Reference |
| 16(S)-Iloprost | Platelet IP Receptor | Kd (Dissociation Constant) | 13.4 nM | [4] |
| Platelet IP Receptor | Bmax (Maximum Binding Sites) | 665 fmol/mg protein | [4] | |
| Collagen-Induced Platelet Aggregation | IC50 (Half-maximal Inhibitory Concentration) | 3.5 nM | [3][5] | |
| 16(R)-Iloprost | Platelet IP Receptor | Kd (Dissociation Constant) | 288 nM | [4] |
| Platelet IP Receptor | Bmax (Maximum Binding Sites) | 425 fmol/mg protein | [4] | |
| Collagen-Induced Platelet Aggregation | Potency vs. 16(S)-Iloprost | 20-fold less potent | [4] |
Note: There is a significant lack of published data on the specific receptor binding profile of this compound across a broader range of prostanoid receptors.[6][7] The available data primarily focuses on the comparison of the 16(S) and 16(R) isomers in the context of platelet activity.
While specific data for the individual isomers across a wide array of prostanoid receptors is limited, studies on the mixed isomer formulation of iloprost reveal a broader binding profile. Iloprost demonstrates high affinity for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[3][8][9]
| Receptor | Ki (Inhibition Constant) for Iloprost (Isomer Mixture) | Reference |
| IP | 3.9 - 11 nM | [8][10] |
| EP1 | 1.1 - 11 nM | [8][10] |
| EP3 | 56 nM | [8] |
| EP4 | 284 nM | [8] |
| FP | 619 nM | [8] |
| DP1 | 1035 nM | [8] |
| EP2 | 1870 nM | [8] |
| TP | 6487 nM | [8] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of ligands to their receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target prostanoid receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
-
The homogenate is centrifuged to pellet the cell membranes.[11]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[11]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[11]
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Iloprost) and varying concentrations of the unlabeled competitor ligands (this compound or 16(S)-Iloprost).[11]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[11]
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[11]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[11]
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor ligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).[12]
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.[12]
2. Aggregation Measurement:
-
PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
The test compound (this compound or 16(S)-Iloprost) is added to the PRP at various concentrations and incubated.
-
A platelet agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation.[8]
-
The change in light transmission is recorded over time.
3. Data Analysis:
-
The maximum aggregation for each concentration of the test compound is determined.
-
The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated.
Signaling Pathway
Iloprost exerts its effects primarily through the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2] The binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[2][13]
Upon agonist binding, the IP receptor couples to the Gs alpha subunit of the G-protein.[13] This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][14] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[13][15] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation and inhibition of platelet activation.[2]
References
- 1. Activation of IP and EP(3) receptors alters cAMP-dependent cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. This compound [shop.labclinics.com]
- 8. Iloprost (CAS 78919-13-8): R&D Systems [rndsystems.com]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP₁ and EP₂ agonist [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparing the biological inactivity of 15(R)-Iloprost to other controls
A Comparative Analysis of the Biological Inactivity of 15(R)-Iloprost
An Objective Comparison with Active Prostacyclin Analogs
This guide provides a detailed comparison of this compound with its biologically active epimer, Iloprost, and other well-characterized prostacyclin (IP) receptor agonists, including Cicaprost and Beraprost. The focus is to delineate the biological inactivity of this compound by contrasting its expected (or lack of reported) performance against these potent controls in key functional assays.
Prostacyclin and its analogs are crucial in cardiovascular homeostasis, primarily through their potent vasodilatory and anti-platelet aggregation effects. These actions are mediated by the G-protein coupled prostacyclin receptor (IP receptor), which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The stereochemistry of these molecules is paramount to their biological activity.
This compound is the "unnatural" C-15 epimer of Iloprost.[2][3] This inversion of the hydroxyl group at the C-15 position is a critical structural modification that is widely expected to significantly attenuate or abolish its biological activity.[2][3] Despite the well-documented activity of Iloprost, there is a notable absence of published literature detailing any biological activity of this compound, which in itself is a strong indicator of its inactive nature.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinity and functional potency of Iloprost and other active controls. The absence of data for this compound is a key finding of this comparison.
Table 1: Prostacyclin (IP) Receptor Binding Affinity
| Compound | Organism/Cell Line | Ki (nM) |
| This compound | - | No reported data |
| Iloprost | Human (recombinant) | 11[2][3] |
| Human (platelets) | 3.9[4][5] | |
| Cicaprost | Human | - (Most selective IP agonist)[6] |
| Beraprost | Human / Rat (platelets) | - |
| Treprostinil | Human | 32[4] |
Table 2: Functional Potency - cAMP Activation
| Compound | Organism/Cell Line | EC50 (nM) |
| This compound | - | No reported data |
| Iloprost | Human (cells expressing IP receptor) | 0.37[4][5] |
| Human Lung Fibroblasts | 25[7] | |
| Beraprost | HEK-293 cells expressing IP receptor | 10.4[8] |
| Treprostinil | Human (cells expressing IP receptor) | 1.9[4][5] |
Table 3: Functional Potency - Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 (nM) |
| This compound | - | No reported data |
| Iloprost | Collagen (low-dose) | 3.6[9] |
| ADP | 0.51 (in controls)[10] | |
| Beraprost | U46619 / Collagen (low conc.) | 0.2 - 0.5[11] |
| ADP / Epinephrine | 2 - 5[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of prostacyclin analogs. Below are outlines of the key experimental protocols used to generate the types of data presented above.
Radioligand Binding Assay for IP Receptor Affinity
This assay quantifies the affinity of a compound for the IP receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and control compounds for the IP receptor.
-
Materials:
-
Membrane preparations from cells expressing the human IP receptor.
-
Radiolabeled ligand (e.g., [3H]-Iloprost).
-
Test compounds: this compound, Iloprost, Cicaprost, Beraprost.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Activation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP.
-
Objective: To determine the potency (EC50) of this compound and control compounds in stimulating cAMP production.
-
Materials:
-
Whole cells expressing the IP receptor (e.g., HEK293-IP).
-
Test compounds: this compound, Iloprost, Cicaprost, Beraprost.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compounds to the cells and incubate for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.
-
Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Objective: To determine the inhibitory potency (IC50) of this compound and control compounds on platelet aggregation.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Test compounds: this compound, Iloprost, Cicaprost, Beraprost.
-
Saline or appropriate vehicle.
-
Aggregometer.
-
-
Procedure:
-
Place a sample of PRP in a cuvette in the aggregometer and stir at 37°C.
-
Add a predetermined concentration of the test compound or vehicle and incubate for a short period.
-
Induce platelet aggregation by adding a platelet agonist.
-
Monitor the change in light transmission through the PRP over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases.
-
The maximum aggregation is recorded.
-
The percentage inhibition of aggregation by the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by testing a range of concentrations of the test compound.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of an active prostacyclin analog upon binding to the IP receptor.
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the biological activity of prostacyclin analogs.
Caption: Workflow for Comparing Prostacyclin Analogs.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. This compound [shop.labclinics.com]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 15(R)-Iloprost as a Negative Control for Iloprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iloprost and its stereoisomer, 15(R)-Iloprost, establishing the scientific basis for using this compound as a negative control in experimental settings. Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular disorders.[1][2][3] Its biological effects are mediated primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]
The validation of a negative control is critical for robust experimental design, ensuring that the observed effects are specific to the active compound and not due to off-target or non-specific interactions. This compound, the C-15 epimer of Iloprost, is presented here as an ideal negative control due to a key stereochemical inversion that is widely understood to abrogate its biological activity.
The Critical Role of Stereochemistry in Biological Activity
The biological activity of prostaglandins and their analogs is highly dependent on their three-dimensional structure. For prostacyclin analogs, the stereochemistry of the hydroxyl group at the C-15 position is crucial for receptor binding and subsequent activation.[4] Iloprost, the active compound, possesses the (15S) configuration, which allows for optimal interaction with the binding pocket of the IP receptor.
In contrast, this compound has an inverted configuration at this position. This "unnatural" stereoisomer is expected to have a significantly reduced affinity for the IP receptor, and consequently, a lack of agonist activity.[5][6] This principle, where a change in the spatial arrangement of a key functional group dramatically reduces or eliminates biological function, is a cornerstone of pharmacology and medicinal chemistry. While direct experimental data on the biological activity of this compound is not extensively reported in the literature, the established structure-activity relationships for prostacyclin analogs provide a strong scientific rationale for its use as an inactive control.[5][6]
Comparative Data Summary
The following tables summarize the known quantitative data for Iloprost and the expected properties of this compound based on established principles of prostaglandin pharmacology.
Table 1: Receptor Binding and Functional Activity
| Parameter | Iloprost | This compound |
| Target Receptor | Prostacyclin (IP) Receptor | Prostacyclin (IP) Receptor |
| Binding Affinity (Ki) | ~11 nM for human IP and EP1 receptors | Expected to be significantly higher (negligible binding) |
| Functional Activity | Agonist | Expected to be inactive |
| EC50 | Potent agonist (specific values vary by assay) | Not applicable (expected to be inactive) |
| Downstream Signaling | Increases intracellular cAMP | No significant change in intracellular cAMP expected |
Table 2: Physicochemical Properties
| Property | Iloprost | This compound |
| Molecular Formula | C22H32O4 | C22H32O4 |
| Molecular Weight | 360.5 g/mol | 360.5 g/mol |
| Stereochemistry at C-15 | (S)-configuration | (R)-configuration |
| Solubility | Soluble in aqueous solutions | Expected to be similar to Iloprost |
Signaling Pathways and Experimental Validation
The activation of the IP receptor by Iloprost initiates a well-characterized signaling cascade. The diagram below illustrates this pathway and the rationale for why this compound is not expected to elicit a similar response.
Caption: Iloprost signaling pathway versus the inactive this compound.
To empirically validate this compound as a negative control, a series of experiments should be conducted. The following workflow outlines the key steps in this validation process.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments required to confirm the differential activity of Iloprost and this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To compare the binding affinity of Iloprost and this compound to the IP receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human IP receptor.
-
Radiolabeled Iloprost (e.g., [3H]Iloprost).
-
Unlabeled Iloprost and this compound.
-
Binding buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled Iloprost and this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Iloprost and varying concentrations of the unlabeled compounds.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of each compound required to inhibit 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) for each compound.
Expected Outcome: Iloprost will exhibit a low Ki value, indicating high binding affinity. This compound is expected to have a very high or unmeasurable Ki value, indicating negligible binding affinity.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.
Objective: To assess the agonist activity of Iloprost and this compound at the IP receptor.
Materials:
-
Intact cells expressing the human IP receptor.
-
Iloprost and this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a range of concentrations of Iloprost or this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 value for each compound.
Expected Outcome: Iloprost will induce a dose-dependent increase in cAMP levels, yielding a potent EC50 value. This compound is not expected to cause any significant increase in cAMP, even at high concentrations.
The logical relationship for using a negative control in these assays is illustrated below.
Caption: Logical framework for negative control validation.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure-activity relationship between prostacyclin and its platelet receptor. Correlation of structure change and the platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. This compound [shop.labclinics.com]
Cross-Reactivity of Iloprost Antibodies with 15(R)-Iloprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-Iloprost antibodies with its stereoisomer, 15(R)-Iloprost. Understanding the specificity of such antibodies is critical for the development of accurate immunoassays for therapeutic drug monitoring and pharmacokinetic studies of Iloprost, a synthetic prostacyclin analog used in the treatment of pulmonary arterial hypertension and other vascular disorders.
Introduction to Iloprost and its Stereoisomer
Iloprost is a structurally stable analog of prostacyclin (PGI₂). Its biological activity is largely attributed to the specific stereochemistry of its functional groups. This compound is the unnatural epimer of Iloprost, with an inverted configuration at the C-15 position. This structural alteration is known to significantly reduce the biological activity of prostaglandin analogs. Consequently, it is anticipated that antibodies generated against Iloprost will exhibit significantly lower affinity for this compound. This guide outlines the experimental approach to quantify this difference in antibody binding.
Quantitative Comparison of Antibody Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method to determine the cross-reactivity of an antibody with structurally related compounds. The following table presents representative data from such an assay, illustrating the expected difference in binding between Iloprost and this compound.
| Analyte | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Iloprost | 2.5 | 100 |
| This compound | >1000 | <0.25 |
IC₅₀: The concentration of the analyte that causes 50% inhibition of the signal in the competitive ELISA. A lower IC₅₀ indicates a higher binding affinity of the antibody for the analyte. Cross-Reactivity (%): Calculated as (IC₅₀ of Iloprost / IC₅₀ of this compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details the methodology for a competitive ELISA to determine the cross-reactivity of anti-Iloprost antibodies.
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Anti-Iloprost antibody (primary antibody)
-
Iloprost-peroxidase (HRP) conjugate
-
Iloprost standard
-
This compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: The wells of the microplate are coated with the anti-Iloprost antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed to remove any unbound antibody.
-
Blocking: A blocking buffer is added to each well to prevent non-specific binding and incubated for 1-2 hours at room temperature.
-
Competition:
-
Standard curves are prepared by serially diluting the Iloprost standard.
-
A dilution series of this compound is also prepared.
-
The standards or the this compound dilutions are added to the wells, followed by the addition of a fixed concentration of the Iloprost-HRP conjugate.
-
The plate is incubated for 1-2 hours at room temperature, during which the free Iloprost (or this compound) and the Iloprost-HRP conjugate compete for binding to the coated antibody.
-
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark until sufficient color develops.
-
Stopping the Reaction: The stop solution is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the Iloprost standard.
-
The IC₅₀ value for Iloprost is determined from the standard curve.
-
Similarly, the IC₅₀ value for this compound is determined from its concentration-response curve.
-
The percent cross-reactivity is calculated using the formula mentioned in the data table section.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the competitive ELISA workflow and the signaling pathway of Iloprost.
Competitive ELISA Workflow for Cross-Reactivity Testing.
Simplified Signaling Pathway of Iloprost.
Conclusion
The stereochemical difference at the C-15 position between Iloprost and this compound is expected to result in a significant decrease in the binding affinity of anti-Iloprost antibodies for the 15(R) epimer. A competitive ELISA is a robust method to quantify this difference in cross-reactivity. For the development of specific and reliable immunoassays for Iloprost, it is crucial to use antibodies with minimal cross-reactivity to its inactive stereoisomers and metabolites. The provided experimental framework serves as a guide for researchers to assess the specificity of their anti-Iloprost antibodies.
Comparative Guide to Analytical Standards for Iloprost and its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the quantification and separation of Iloprost and its epimers. The information presented is collated from pharmacopoeial monographs and relevant scientific literature to support research, development, and quality control activities.
Iloprost, a synthetic analogue of prostacyclin PGI2, is a potent vasodilator used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1] It is a chiral molecule and exists as a mixture of two diastereomers, the (16S)- and (16R)-epimers. The (16S)-epimer is the more pharmacologically active isomer.[1] Accurate and robust analytical methods are therefore crucial for the quality control of Iloprost, ensuring the correct ratio of epimers and the absence of impurities.
Pharmacopoeial Standards: An Overview
Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs for Iloprost, outlining the required quality standards and analytical procedures.
A draft monograph for Iloprost has been available in the European Pharmacopoeia.[2] The tests included in this monograph are comprehensive, covering various aspects of the drug substance's quality:
-
Appearance: Visual inspection of the substance.
-
Identification: Confirmatory tests to ensure the identity of Iloprost.
-
Specific Optical Rotation: To control the chirality of the molecule.
-
Water Content: Determination of the amount of water present.
-
Related Substances: To identify and quantify impurities, including the Z- and E-isomers.
-
Assay: To determine the potency of the drug substance.
-
Residual Solvents: To control the levels of organic volatile impurities.
-
Bacterial Endotoxins and Microbial Contamination: To ensure the sterility of the substance.
The US Pharmacopeia has a new monograph for Iloprost Inhalation Solution.[3] The specific analytical procedures within these official monographs are essential for regulatory compliance and are detailed further in the experimental protocols section.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Iloprost and its epimers. Various HPLC methods have been developed and validated, each with its own set of advantages and applications. Below is a comparison of typical methodologies.
Table 1: Comparison of HPLC Methods for Iloprost and its Epimers Analysis
| Parameter | Method 1: Chiral HPLC (Alternative) | Method 2: Reversed-Phase HPLC (Pharmacopoeial-type) |
| Principle | Separation of enantiomers and diastereomers based on their differential interaction with a chiral stationary phase. | Separation based on polarity, where Iloprost and its epimers are separated from other related substances. |
| Stationary Phase | Chiral stationary phase (e.g., polysaccharide-based) | C18 (octadecylsilyl silica gel) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV at low wavelength (e.g., 210 nm) | UV at low wavelength (e.g., 210 nm) |
| Primary Application | Direct separation and quantification of the (16S)- and (16R)-epimers. | Assay of total Iloprost and quantification of related substances and impurities. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are representative experimental protocols based on established practices for the analysis of prostaglandins.
Protocol 1: Chiral HPLC Method for the Separation of Iloprost Epimers
This method is designed for the direct separation and quantification of the (16S)- and (16R)-epimers of Iloprost.
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Iloprost reference standard containing both epimers in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Dissolve the Iloprost drug substance or product in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Procedure:
-
Inject the standard solution and record the chromatogram. The two epimers should be baseline resolved.
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage of each epimer in the sample by comparing the peak areas to those of the standard.
-
Protocol 2: Reversed-Phase HPLC Method for Assay and Related Substances
This method is a stability-indicating assay for the quantification of total Iloprost and its related substances.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 (octadecylsilyl silica gel) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 30% B
-
10-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Iloprost reference standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Dissolve the Iloprost drug substance or product in the mobile phase to achieve a similar concentration.
-
-
Procedure:
-
Inject the standard solution and identify the Iloprost peak.
-
Inject the sample solution and record the chromatogram.
-
For the assay, calculate the amount of Iloprost in the sample by comparing the peak area to the standard.
-
For related substances, identify and quantify any impurity peaks based on their retention times relative to the main Iloprost peak and by using reference standards for known impurities if available.
-
Data Presentation
The performance of an analytical method is assessed through validation parameters such as resolution, linearity, accuracy, and precision.
Table 2: Typical Performance Data for a Validated Chiral HPLC Method for Iloprost Epimers
| Parameter | Specification | Typical Result |
| Resolution (between epimers) | ≥ 1.5 | 2.1 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | Reportable | ~0.1 µg/mL |
Mandatory Visualizations
Iloprost Signaling Pathway
Iloprost exerts its therapeutic effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[4] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[4]
Caption: Iloprost signaling cascade.
Experimental Workflow for Iloprost Analysis
The following diagram illustrates a typical workflow for the analysis of Iloprost drug substance, from sample preparation to data analysis.
Caption: Workflow for Iloprost analysis.
References
Confirming the In Vivo Selectivity of 15(R)-Iloprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iloprost, a synthetic analog of prostacyclin PGI₂, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. As a drug-development candidate, confirming the on-target selectivity and ruling out undesirable off-target effects of its stereoisomers, such as 15(R)-Iloprost, is a critical step. This guide provides a comparative overview of the available data to assess the in vivo off-target effect profile of this compound, supported by experimental data and methodologies.
Executive Summary
Available data, primarily from in vitro studies, suggests a favorable selectivity profile for this compound. While comprehensive in vivo off-target screening specific to the 15(R) isomer is limited in publicly accessible literature, early non-clinical studies and comparative data with other prostacyclin analogs provide insights into its potential for off-target interactions. The primary on-target activity of iloprost is mediated through the prostacyclin (IP) receptor, leading to vasodilation. Off-target activity has been assessed against a panel of other receptors, with notable findings for the serotonergic and purinergic receptor families for the broader iloprost mixture and its diastereomers.
Comparative Analysis of Off-Target Effects
The following table summarizes the known off-target binding profile of iloprost and its stereoisomers. It is important to note that much of the detailed stereoisomer-specific data originates from a 2004 FDA pharmacology review, and the studies cited therein may be of an older date.
| Receptor Family | Receptor Subtype | Ligand | Concentration/Affinity | Result | Reference |
| Serotonergic | 5-HT5A | E(4)R-iloprost (this compound) | 10 µM | 73% inhibition of binding | [1] |
| 5-HT5A | E(4)S-iloprost | 10 µM | 91.1% inhibition of binding | [1] | |
| 5-HT5A | Iloprost (mixture) | 10 µM | 78.6% inhibition of binding | [1] | |
| Purinergic | P2Y | E(4)R-iloprost (this compound) | 10 µM | No inhibition of binding | [1] |
| P2Y | E(4)S-iloprost | 10 µM | 77.8% inhibition of binding | [1] | |
| P2Y | Iloprost (mixture) | 10 µM | No inhibition of binding | [1] |
Key Observations:
-
The this compound isomer (E(4)R-iloprost) demonstrated notable inhibition of the serotonergic 5-HT5A receptor in in vitro binding assays.[1]
-
Unlike its 'S' counterpart, this compound did not show inhibitory activity at the purinergic P2Y receptor.[1]
-
The broader iloprost mixture showed little to no interaction with a wider battery of screened receptors, suggesting a generally clean off-target profile.[1]
On-Target and Prostanoid Receptor Selectivity
While assessing off-target effects is crucial, understanding the on-target potency and selectivity across the prostanoid receptor family provides essential context. Iloprost is a potent agonist at the IP receptor, but it also interacts with other prostanoid receptors, which could contribute to its overall pharmacological profile.
| Prostanoid Receptor | Iloprost Binding Affinity (Ki, nM) | Iloprost Functional Activity (EC50, nM) | Treprostinil Binding Affinity (Ki, nM) | Treprostinil Functional Activity (EC50, nM) | Reference |
| IP | 3.9 | 0.37 | 32 | 1.9 | |
| EP1 | 1.1 | 0.3 | >1000 | >1000 | |
| EP2 | >1000 | >1000 | 3.6 | 6.2 | |
| EP3 | >1000 | >1000 | >1000 | >1000 | |
| EP4 | >1000 | >1000 | >1000 | >1000 | |
| DP1 | >1000 | >1000 | 4.4 | 0.6 | |
| FP | >1000 | >1000 | >1000 | >1000 | |
| TP | >1000 | >1000 | >1000 | >1000 |
Key Observations:
-
Iloprost demonstrates high affinity and potent functional activity at the IP and EP1 receptors.
-
In comparison, another prostacyclin analog, treprostinil, shows high affinity for the DP1, EP2, and IP receptors.
-
This data highlights that while being a potent IP agonist, iloprost is not entirely selective for this receptor within the prostanoid family.
Experimental Methodologies
The confirmation of on- and off-target effects relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[2]
In Vivo Safety Pharmacology Studies
To assess the functional consequences of potential off-target interactions in a whole organism, a core battery of in vivo safety pharmacology studies is conducted in accordance with ICH S7A guidelines.[3] These studies evaluate the effects of the test substance on vital organ systems.
-
Cardiovascular System: In conscious, freely moving animals (often dogs or non-human primates), key parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are continuously monitored using telemetry. This allows for the detection of any hemodynamic changes or arrhythmias.[4][5]
-
Central Nervous System (CNS): A battery of observational tests, such as a modified Irwin test, is used to assess behavioral changes, effects on motor activity, coordination, and reflexes in rodents.[4][6]
-
Respiratory System: Respiratory rate and function are evaluated, often using whole-body plethysmography in conscious rodents.[4][6]
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target effect assessment.
Conclusion
The available evidence, primarily from in vitro receptor binding assays, suggests that this compound has a relatively clean off-target profile. The most notable off-target interaction identified is with the serotonergic 5-HT5A receptor. However, the in vivo physiological consequence of this interaction at therapeutic concentrations of this compound has not been extensively documented in the public domain. Standard in vivo safety pharmacology studies on the iloprost mixture have not revealed significant liabilities that would preclude its clinical use. For a definitive confirmation of the lack of off-target effects of this compound in vivo, further studies, including a comprehensive in vivo receptor occupancy study or functional assays specifically targeting the identified in vitro "hits," would be necessary. This guide provides a framework for understanding the current knowledge and the experimental approaches required for a thorough assessment.
References
A Comparative Guide to the Computational Modeling of 15(R)-Iloprost and its Interaction with the Prostacyclin Receptor
This guide provides a comprehensive comparison of the computational modeling of the 15(R)-Iloprost interaction with its primary target, the prostacyclin (IP) receptor. Due to a lack of specific computational studies on the 15(R) epimer of Iloprost in the available scientific literature, this guide establishes a comparative framework based on the extensive research conducted on Iloprost and other key agonists. The methodologies and findings presented for Iloprost serve as a robust template for a hypothetical computational analysis of this compound.
Introduction to Iloprost and the Prostacyclin Receptor
Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] It exerts its effects primarily by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[1] This interaction triggers a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] While Iloprost is a powerful therapeutic agent, its stereoisomers can exhibit significantly different biological activities. This compound is the "unnatural" epimer of Iloprost, and such stereochemical alterations are known to often result in a substantial decrease in biological potency.[4][5]
Comparative Binding Affinities of IP Receptor Agonists
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| Iloprost | Human IP | 11 | ~1 | [4][5][6] |
| Human EP1 | 11 | ~1 | [4][5][6] | |
| Human EP3 | - | ~75 | [6] | |
| Human EP4 | - | ~500-1000 | [6] | |
| Human DP1 | - | >1000 | [6] | |
| Human EP2 | - | >1000 | [6] | |
| Human FP | - | ~500-1000 | [6] | |
| Human TP | - | >1000 | [6] | |
| Treprostinil | Human IP | ~110 | - | [6] |
| Human DP1 | High Affinity | - | [6] | |
| Human EP2 | High Affinity | - | [6] | |
| 16(S)-Iloprost | Platelet | Kd = 13.4 | - | [6] |
| 16(R)-Iloprost | Platelet | Kd = 288 | - | [6] |
Signaling Pathway of the Prostacyclin Receptor
The binding of an agonist like Iloprost to the IP receptor initiates a well-defined signaling cascade, leading to vasodilation and inhibition of platelet aggregation.
References
- 1. Prediction of the Human EP1 Receptor Binding Site by Homology Modeling and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Analysis of the Physicochemical Properties of Iloprost Epimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties of Iloprost and its epimers. While specific quantitative data for the individual epimers is not extensively available in the public domain, this document synthesizes the known properties of the Iloprost mixture and outlines detailed experimental protocols for their characterization.
Iloprost, a stable synthetic analogue of prostacyclin (PGI₂), is a cornerstone in the treatment of pulmonary arterial hypertension and other vasospastic conditions. It is commercially available as a racemic mixture of two diastereoisomers: the (16S)- or 4S-epimer and the (16R)- or 4R-epimer, typically in a ratio of approximately 53:47. Pharmacological studies have consistently demonstrated that the 4S epimer is the more potent of the two, exhibiting significantly greater vasodilatory and antiplatelet activity. A comprehensive understanding of the distinct physicochemical properties of each epimer is crucial for optimizing drug formulation, delivery, and clinical efficacy.
Physicochemical Properties
While specific comparative data for the 4S and 4R epimers of Iloprost are scarce in publicly available literature, the properties of the diastereomeric mixture have been characterized. This information provides a foundational understanding for further investigation into the individual epimers.
| Property | Value (for Iloprost Mixture) | Experimental Protocol |
| Molecular Formula | C₂₂H₃₂O₄ | Mass Spectrometry |
| Molecular Weight | 360.5 g/mol | Mass Spectrometry |
| LogP (Octanol/Water) | 4.8 | Shake-flask method or reverse-phase HPLC |
| Aqueous Solubility | Sparingly soluble | Saturated solution equilibrium method |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, ethyl acetate, acetone. Sparingly soluble in buffer pH 9. Very slightly soluble in distilled water, buffer pH 3, and buffer pH 5. | Saturated solution equilibrium method |
| Stability | Stable in solution at 4°C for up to 33 days with less than 10% degradation. | Stability-indicating HPLC method |
| pKa | Not explicitly found for individual epimers. As a carboxylic acid, the pKa is expected to be in the acidic range. | Potentiometric titration or UV-spectrophotometry |
Experimental Protocols
To facilitate further research into the distinct properties of the Iloprost epimers, the following detailed experimental protocols are provided. These methods are based on established techniques for the characterization of prostaglandin analogues and other lipophilic drug substances.
Chiral Separation of Iloprost Epimers by HPLC
Objective: To separate and quantify the 4S and 4R epimers of Iloprost.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized for best resolution. A starting point could be 85:15:0.1 (v/v/v).
-
Iloprost standard (racemic mixture).
-
Solvents for sample preparation (e.g., ethanol).
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a standard solution of Iloprost in ethanol (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) of the standard solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Identify the two peaks corresponding to the 4S and 4R epimers based on their retention times. The relative peak areas will indicate their ratio in the mixture.
-
Validate the method for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of each Iloprost epimer in aqueous buffer.
Instrumentation: HPLC system, shaker incubator, centrifuge, pH meter.
Materials:
-
Purified 4S-Iloprost and 4R-Iloprost.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Organic solvent for HPLC analysis (e.g., acetonitrile).
Procedure:
-
Add an excess amount of the purified epimer to a known volume of PBS in a sealed vial.
-
Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved epimer using a validated HPLC method with a standard calibration curve.
-
The resulting concentration represents the aqueous solubility of the epimer at the specified temperature and pH.
Determination of Partition Coefficient (LogP)
Objective: To determine the octanol-water partition coefficient for each Iloprost epimer.
Instrumentation: HPLC system, vortex mixer, centrifuge.
Materials:
-
Purified 4S-Iloprost and 4R-Iloprost.
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
Buffer solutions of various pH values.
Procedure:
-
Prepare a stock solution of the purified epimer in the aqueous phase.
-
Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a sealed vial.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial to achieve complete phase separation.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the epimer in each phase using a validated HPLC method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Stability Indicating Assay
Objective: To evaluate the stability of each Iloprost epimer under various stress conditions.
Instrumentation: HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector, stability chambers.
Materials:
-
Purified 4S-Iloprost and 4R-Iloprost.
-
Acidic, basic, and neutral solutions (e.g., 0.1 M HCl, 0.1 M NaOH, and water).
-
Oxidizing agent (e.g., 3% hydrogen peroxide).
Procedure:
-
Prepare solutions of each epimer in the different stress media.
-
Expose the solutions to various conditions, including elevated temperature (e.g., 60°C), light (photostability chamber), and the chemical stressors.
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method capable of separating the parent drug from its degradation products. A PDA or MS detector is crucial for peak purity analysis and identification of degradants.
-
Quantify the remaining percentage of the parent epimer and identify and quantify any major degradation products.
-
The results will provide a comparative stability profile for each epimer.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of Iloprost's mechanism of action and a logical workflow for the proposed comparative analysis, the following diagrams are provided.
Caption: Iloprost signaling pathway.
Caption: Experimental workflow for comparative analysis.
Conclusion
While the superior pharmacological potency of the 4S epimer of Iloprost is well-established, a detailed public record of its comparative physicochemical properties remains elusive. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake a comprehensive comparative analysis of the 4S and 4R epimers. Such studies are essential for a deeper understanding of the structure-activity relationship of Iloprost and for the rational design of future drug delivery systems and formulations. The elucidation of these properties will undoubtedly contribute to the optimization of this vital therapeutic agent.
A Head-to-Head Comparison of 15(R)-Iloprost and Its Biologically Active Counterpart: An Analysis of Inactive Lipid Molecules in Prostanoid Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostanoid research, the nuanced activities of stereoisomers are of paramount importance. Iloprost, a stable synthetic analogue of prostacyclin (PGI2), presents a compelling case study. It is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension.[1] Iloprost is commercially available as a mixture of two diastereoisomers, the 16(S) and 16(R) forms.[2] The focus of this guide is to provide a head-to-head comparison of the lesser-known 15(R)-Iloprost, considered the "unnatural" and biologically inactive epimer, with its active counterparts, drawing parallels from the well-documented differences between the 16(S) and 16(R) isomers.[3][4] This comparison serves as a critical tool for researchers aiming to understand the structure-activity relationships of prostanoids and for those in need of a well-characterized inactive lipid molecule for control experiments.
Quantitative Data Summary
The biological activity of Iloprost isomers is starkly different, underscoring the stereospecificity of prostanoid receptors. The following tables summarize the key quantitative data comparing the 16(S) and 16(R) isomers of Iloprost, which can be extrapolated to understand the expected inactivity of this compound.
Table 1: Platelet Prostacyclin Receptor Binding Affinity [2]
| Isomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4 | 665 |
| 16(R)-Iloprost | 288 | 425 |
Table 2: Inhibition of Collagen-Induced Platelet Aggregation [2]
| Isomer | Relative Potency |
| 16(S)-Iloprost | 20-fold more potent |
| 16(R)-Iloprost | Less potent |
Table 3: Association Rate with Platelet Receptors [2]
| Isomer | Observed Association Rate (s⁻¹) |
| 16(S)-Iloprost | 0.036 |
| 16(R)-Iloprost | 0.001 |
Signaling Pathway of Iloprost
Iloprost exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet activation.
Caption: Iloprost signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Iloprost isomers.
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of Iloprost isomers to the platelet prostacyclin receptor.
a. Preparation of Platelet Membranes:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Isolate platelets from the PRP by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend.
-
Lyse the platelets by sonication or hypotonic shock in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
b. Binding Assay:
-
In a series of tubes, incubate a fixed amount of platelet membrane protein (e.g., 50-100 µg) with increasing concentrations of radiolabeled Iloprost isomer (e.g., [³H]-Iloprost).
-
For determining non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled Iloprost isomer.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Plot the specific binding data against the concentration of the radiolabeled ligand.
-
Determine the Kd and Bmax values by non-linear regression analysis of the saturation binding curve or by Scatchard analysis.[2]
Inhibition of Platelet Aggregation Assay
This assay measures the ability of Iloprost isomers to inhibit platelet aggregation induced by an agonist like collagen.
a. Preparation of Washed Platelets:
-
Prepare PRP as described in the receptor binding assay protocol.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP) or a suitable buffer.
b. Aggregation Assay:
-
Pre-warm the platelet suspension to 37°C in an aggregometer cuvette with a stir bar.
-
Add the Iloprost isomer (or vehicle control) to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., collagen, ADP, or thrombin).[5]
-
Monitor the change in light transmittance through the platelet suspension over time using a platelet aggregometer. As platelets aggregate, the light transmittance increases.
-
Record the maximal aggregation percentage for each condition.
c. Data Analysis:
-
Calculate the percentage inhibition of aggregation for each concentration of the Iloprost isomer compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Iloprost isomer concentration to determine the IC50 value (the concentration that causes 50% inhibition of aggregation).
Experimental Workflow for Comparing Iloprost Isomers
The logical flow for a comprehensive comparison of Iloprost isomers involves a series of in vitro experiments to dissect their pharmacological properties.
Caption: Experimental workflow for comparison.
Conclusion
The available data strongly indicate that the stereochemistry of Iloprost is a critical determinant of its biological activity. The 16(S) isomer is a potent agonist at the prostacyclin receptor, leading to significant inhibition of platelet aggregation. In contrast, the 16(R) isomer exhibits markedly reduced receptor affinity and biological potency.[2] While direct experimental data for this compound is scarce, its designation as an "unnatural" epimer suggests it would be even less active than the 16(R) isomer, making it an appropriate negative control for in vitro and in vivo studies of prostanoid signaling.[3][4] This guide provides a foundational dataset and experimental framework for researchers to utilize this compound as an inactive lipid molecule and to further explore the structure-activity relationships of prostacyclin analogs.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. pnas.org [pnas.org]
- 3. Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Absence of Signaling Pathway Activation by 15(R)-Iloprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15(R)-Iloprost, focusing on the validation of its inability to activate the canonical prostacyclin (IP) receptor signaling pathway. Iloprost, a stable analog of prostacyclin (PGI2), is a clinically significant vasodilator and inhibitor of platelet aggregation.[1] It exists as a mixture of diastereoisomers, and stereochemistry plays a crucial role in its biological activity. This document presents experimental data and methodologies to objectively compare the inert nature of the 15(R) epimer to its active counterparts.
The primary signaling mechanism for prostacyclin analogs involves binding to the G-protein coupled IP receptor, which stimulates adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet aggregation.[1] The data presented herein demonstrates that the 15(R) configuration of Iloprost significantly attenuates or abolishes this activity.
Comparative Analysis of Iloprost Stereoisomers
The biological activity of Iloprost is highly dependent on its stereochemistry. The this compound is often referred to as the "unnatural" epimer, and this inversion at the C-15 position is known to drastically reduce biological agonist activity.[1][4] In contrast, the 15(S) or 16(S) isomer is the biologically active form.
Table 1: Comparison of Binding Affinity and Functional Activity of Iloprost Isomers
| Compound | Receptor Binding Affinity (Kd) | Inhibition of Platelet Aggregation (IC50) |
| 16(S)-Iloprost | 13.4 nM[5] | 3.5 nM[5] |
| 16(R)-Iloprost | 288 nM[5] | 65 nM[5] |
Note: The nomenclature 15(R/S) and 16(R/S) for Iloprost isomers can be used interchangeably in literature and refer to the same stereochemical configuration.
The data clearly indicates that the 16(R)-Iloprost has a significantly lower binding affinity for the platelet receptor (a proxy for the IP receptor) compared to the 16(S)-isomer, as evidenced by the much higher dissociation constant (Kd).[5] This reduced affinity translates to a substantially weaker ability to inhibit platelet aggregation, a key functional outcome of IP receptor activation.[5] The 16(S) isomer is approximately 20 times more potent in this functional assay.[5]
Experimental Validation of Signaling Pathway Inactivity
To definitively validate the absence of signaling pathway activation by this compound, a direct measurement of the second messenger, cAMP, is the most common and reliable method. Below are detailed experimental protocols for assessing cAMP levels in a cell-based assay.
Experimental Objective: To compare the ability of this compound and an active prostacyclin analog (e.g., Iloprost or 15(S)-Iloprost) to stimulate cAMP production in cells expressing the human IP receptor.
Positive Controls:
-
Iloprost (racemic mixture): A clinically used IP receptor agonist.
-
15(S)-Iloprost: The biologically active enantiomer of Iloprost.
-
Forskolin: A direct activator of adenylyl cyclase, used as a positive control for the assay itself.
Negative Control:
-
Vehicle (e.g., DMSO or PBS): The solvent used to dissolve the compounds.
Cell Line:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with the human prostacyclin (IP) receptor.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay that measures cAMP levels with high sensitivity and is suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white opaque microplates
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, lysis buffer, and stimulation buffer)
-
This compound, Iloprost (positive control), and Forskolin (assay control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-IP cells to 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Adjust cell density to the desired concentration as per the HTRF kit manufacturer's recommendations.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[4]
-
Add 5 µL of varying concentrations of this compound, Iloprost, or Forskolin to the respective wells. For the negative control, add 5 µL of vehicle.[4]
-
Seal the plate and incubate for 30 minutes at room temperature.[4]
-
Prepare a standard curve using the cAMP standard provided in the kit.[4]
-
Following incubation, add 5 µL of the cAMP-d2 conjugate solution to each well.[6]
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.[6]
-
Incubate the plate for 1 hour at room temperature, protected from light.[6]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[6]
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and determine EC50 values.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP
This is a colorimetric competitive assay for the quantitative determination of cAMP.
Materials:
-
HEK293 cells stably expressing the human IP receptor
-
Cell culture medium
-
96-well cell culture plates
-
cAMP ELISA kit (containing anti-rabbit IgG coated plate, cAMP standard, peroxidase-cAMP tracer, rabbit anti-cAMP antibody, wash buffer, substrate solution, and stop solution)
-
This compound, Iloprost, and Forskolin
-
Lysis buffer
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293-IP cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10 minutes.
-
Add varying concentrations of this compound, Iloprost, or Forskolin to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
ELISA Protocol:
-
Add 50 µL of the cell lysate or cAMP standard to the wells of the anti-rabbit IgG coated plate.[7]
-
Add 25 µL of the peroxidase-cAMP tracer conjugate to each well.[7]
-
Add 50 µL of the rabbit anti-cAMP antibody to each well.[7]
-
Cover the plate and incubate for 2 hours at room temperature on a shaker.[7]
-
Wash the wells five times with 1X wash buffer.[7]
-
Add 100 µL of the substrate solution to each well and incubate for 5-20 minutes.[7]
-
Stop the reaction by adding 100 µL of stop solution.[7]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.[7]
-
The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve and determine the cAMP concentration in the samples.
-
Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves.
-
Visualizations
Canonical IP Receptor Signaling Pathway
Experimental Workflow for cAMP Assay
Logical Relationship of Activity
References
- 1. revvity.com [revvity.com]
- 2. mybiosource.com [mybiosource.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. youtube.com [youtube.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 15(R)-Iloprost
For Immediate Use by Laboratory and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 15(R)-Iloprost, a synthetic analog of prostacyclin PGI2. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Safety and Handling Mandates
Proper disposal begins with safe handling. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to avoid exposure. The following table summarizes essential safety information derived from safety data sheets (SDS).[1][2][3]
| Requirement | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, and a lab coat are mandatory.[1][3] In case of aerosols or dust, a suitable respirator should be used.[1] | To prevent skin and eye contact, inhalation, and ingestion. This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] |
| Ventilation | Handle this compound in a well-ventilated area or outdoors.[1] | To minimize the concentration of airborne particles and reduce the risk of inhalation. |
| Handling Practices | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] | To prevent accidental exposure and contamination. |
| Storage | Keep containers tightly sealed and store in a cool, dry place away from strong oxidizing agents.[3][4] | To maintain chemical stability and prevent reactions with incompatible materials. |
| Spill Management | In case of a spill, evacuate the area.[2] Contain the spill with an inert, liquid-absorbent material (e.g., diatomite, sand, or universal binders).[1][2][5] | To prevent the spread of the chemical and facilitate safe cleanup. |
Standard Operating Procedure for Disposal
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations for pharmaceutical waste.[1][2][4][6] It is crucial to prevent its release into the environment.[2][4]
Step 1: Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with non-hazardous waste.[2][5]
-
Aqueous Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Solid Waste: Dispose of all contaminated materials, including pipette tips, gloves, and absorbent paper, in a designated hazardous waste bag or container.[5]
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification.[2]
Step 2: Container Labeling and Storage
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents as "Hazardous Waste" and specify "this compound".[5]
-
Storage: Keep the waste container sealed when not in use and store it in a designated, secure area away from general laboratory traffic.
Step 3: Spill Decontamination
-
Containment: For any spills, absorb the material with an inert substance.[1]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[5][7]
Step 4: Final Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste container by a licensed environmental waste management contractor.[5][8]
-
Incineration: The most common and recommended method for disposing of pharmaceutical hazardous waste is through incineration at a permitted facility.[7]
-
Documentation: Ensure all required waste transfer documentation is completed and signed. Retain a copy of the certificate of destruction for your records.[8]
IMPORTANT: Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[6][7] The Environmental Protection Agency (EPA) strongly advises against sewering pharmaceutical waste to prevent contamination of water supplies.[7]
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal path for this compound waste.
Caption: Decision workflow for the compliant disposal of this compound waste.
Iloprost Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI₂) and exerts its primary effects by activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1][7]
Caption: Iloprost activates the IP receptor, increasing cAMP and leading to vasodilation.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Prostacyclin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 15(R)-Iloprost
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent compounds like 15(R)-Iloprost is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Personal Protective Equipment Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
Operational Handling and Storage
Strict adherence to handling protocols is necessary to prevent contamination and ensure the integrity of the compound.
Table 2: Operational Handling Procedures
| Stage | Key Actions |
| Preparation | - Designate a specific handling area (e.g., a certified chemical fume hood).- Ensure proper ventilation.- Assemble all necessary equipment and PPE before starting.- Minimize the quantity of the compound to be handled.- Review the Safety Data Sheet (SDS) for Iloprost as a surrogate for this compound. |
| Handling | - Always wear the appropriate PPE.- Avoid direct contact with skin, eyes, and clothing.- Prevent the generation of aerosols.- Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.- Decontaminate all equipment immediately after use. |
| Storage | - Store this compound in a well-ventilated, cool, and dry place.- Keep the container tightly closed.- Follow the manufacturer's specific storage temperature recommendations. Prostaglandin analogs are often sensitive to light and temperature.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment. All waste should be treated as hazardous chemical waste.
Table 3: Disposal Procedures
| Waste Type | Disposal Method |
| Solid Waste | - Place all contaminated solid materials (e.g., gloves, pipette tips, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to drains. |
| Empty Containers | - Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.- Deface or remove the label before disposing of the container in accordance with institutional guidelines. |
| Spills | - Evacuate the area and prevent entry.- Wear appropriate PPE, including respiratory protection.- Contain the spill using an inert absorbent material.- Collect the absorbent material and any contaminated debris into a designated hazardous waste container.- Clean the spill area thoroughly with a suitable solvent or detergent and water. |
Experimental Protocol: General Guideline for Solution Preparation
The following is a generalized protocol for the preparation of a this compound solution. Specific concentrations and solvents will depend on the experimental requirements.
-
Preparation:
-
Don all required PPE as outlined in Table 1 for handling liquids/solutions.
-
Perform all work within a certified chemical fume hood.
-
Assemble all necessary materials: this compound, appropriate solvent (e.g., ethanol, DMSO), volumetric flasks, pipettes, and vortex mixer.
-
-
Procedure:
-
Carefully weigh the required amount of this compound using an analytical balance inside the fume hood.
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound.
-
Gently swirl or vortex the flask until the compound is completely dissolved.
-
Add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Procedure:
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions.
-
Decontaminate all equipment and the work area.
-
Dispose of all waste as per the disposal plan in Table 3.
-
Visual Workflow and Relationships
To further clarify the procedural flow and safety dependencies, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
